6-Chloro-9-phenyl-9h-purine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-9-phenylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWAWPZGZXXLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969999 | |
| Record name | 6-Chloro-9-phenyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-24-6 | |
| Record name | 6-Chloro-9-phenyl-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC26291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-phenyl-9H-purine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30969999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-9-phenyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-9-phenyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of synthetic drugs. Among the vast landscape of purine derivatives, 6-Chloro-9-phenyl-9H-purine emerges as a pivotal intermediate and a molecule of significant interest. Its strategic substitution with a chlorine atom at the 6-position renders it an exceptionally versatile precursor for the synthesis of a diverse array of more complex purine analogues. The presence of the phenyl group at the 9-position, in turn, influences its solubility, stability, and potential for specific biological interactions. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery and the underlying rationale for its use in contemporary research.
Core Molecular Attributes of this compound
CAS Number: 5470-24-6
Molecular Formula: C₁₁H₇ClN₄[1]
IUPAC Name: this compound
This molecule is characterized by a purine core, which is a bicyclic aromatic heterocycle, with a chlorine atom attached to the C6 position of the pyrimidine ring and a phenyl group attached to the N9 position of the imidazole ring.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both chemical synthesis and biological assays.
| Property | Value | Source |
| Molecular Weight | 230.65 g/mol | Calculated |
| Appearance | White or almost white crystalline powder | [2] |
| Melting Point | 158–161 °C (for the closely related this compound-8-carbonitrile) | [3] |
| Solubility | Predicted to be soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water. | Inferred from related purine structures. |
| Storage | Store at 2-8°C in an inert atmosphere. |
Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. While a complete dataset for the parent compound is not available in the provided search results, the following represents the expected spectral characteristics based on its structure and data from closely related analogues.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the protons on the purine core and the phenyl ring. The C2-H and C8-H protons of the purine ring will appear as singlets in the aromatic region. The protons of the phenyl group will exhibit a multiplet pattern, also in the aromatic region. For the related compound, this compound-8-carbonitrile, the C2-H proton appears as a singlet at 8.91 ppm, and the aromatic protons of the phenyl group appear as multiplets between 7.59 and 7.70 ppm in CDCl₃.[3]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the purine and phenyl rings. The chemical shifts of the carbons in the purine ring are influenced by the electronegative nitrogen atoms and the chlorine substituent. For this compound-8-carbonitrile, the carbon signals of the purine and phenyl rings appear in the range of 109.7 to 155.2 ppm in CDCl₃.[3]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 230, with an isotopic peak at m/z 232 due to the presence of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation. The HRMS (ESI) for the [M+H]⁺ ion of this compound-8-carbonitrile has been calculated as 256.0384 and found to be 256.0371.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the N-arylation of 6-chloropurine with a phenyl source. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
This workflow illustrates the synthesis of this compound from 6-chloropurine and phenylboronic acid, a classic example of a Suzuki-Miyaura coupling reaction. This reaction is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.
Caption: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is adapted from general procedures for the Suzuki-Miyaura cross-coupling of 6-chloropurines.[4]
Materials:
-
6-Chloropurine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), followed by anhydrous toluene (10 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient catalytic turnover.
-
Anhydrous Conditions: While some Suzuki couplings can be performed in aqueous media, the use of anhydrous solvent and reagents is often preferred to prevent side reactions, such as the hydrolysis of the boronic acid.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the phenyl group is transferred from boron to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki-Miyaura couplings, effective for a wide range of substrates.
Chemical Reactivity and Synthetic Utility
The key to the synthetic utility of this compound lies in the reactivity of the chlorine atom at the C6 position. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of substituents.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the purine ring system activates the C6 position towards attack by nucleophiles. This allows the chlorine atom to be displaced by a range of nucleophiles, including amines, alcohols, and thiols.
Caption: General scheme for the nucleophilic aromatic substitution of this compound.
This reactivity is the foundation for creating libraries of 6-substituted purine derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, reaction with various amines leads to the synthesis of a diverse range of 6-aminopurine derivatives, which are analogues of the endogenous purine adenine.
Applications in Drug Discovery and Chemical Biology
Purine analogues are a well-established class of therapeutic agents, with applications in oncology, virology, and immunology.[4] this compound serves as a key building block in the synthesis of compounds targeting various biological processes.
Precursor for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The purine scaffold mimics the adenine moiety of ATP, the natural substrate for kinases, making purine derivatives attractive candidates for kinase inhibitors.
The chlorine atom at the C6 position of this compound can be displaced by various nucleophiles to introduce functionalities that can interact with specific residues in the ATP-binding pocket of a target kinase. This allows for the development of potent and selective kinase inhibitors.
Caption: Conceptual workflow for the development of kinase inhibitors from this compound.
Potential Anticancer Activity
Numerous studies have explored the anticancer potential of 6-substituted purine derivatives.[5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
While specific studies on the biological activity of this compound itself are limited in the provided search results, its role as a precursor to biologically active molecules is well-established. For example, derivatives of 6-chloro-9-substituted purines have shown inhibitory activity against various cancer cell lines.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound and its derivatives as therapeutic agents, a variety of in vitro assays are employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a derivative of this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Conclusion
This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and, most importantly, the reactivity of its C6-chloro substituent make it an invaluable building block for the generation of diverse libraries of purine derivatives. As the quest for novel and more effective therapeutics continues, particularly in the areas of oncology and kinase-mediated diseases, the utility of this compound as a versatile synthetic intermediate is set to endure. This guide has provided a foundational understanding of this compound, intended to empower researchers and scientists in their pursuit of new and impactful drug discoveries.
References
- 1. PubChemLite - this compound (C11H7ClN4) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
6-Chloro-9-phenyl-9h-purine molecular structure and weight
An In-Depth Technical Guide to 6-Chloro-9-phenyl-9H-purine: A Core Scaffold for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the purine scaffold stands as a "privileged structure," a framework that repeatedly appears in biologically active compounds.[1][2] Its presence in the fundamental molecules of life, such as DNA and ATP, has made it a focal point for the design of therapeutic agents targeting a vast array of diseases, including cancers and viral infections.[2] this compound is a synthetic derivative of this core structure, engineered to serve as a versatile building block for chemical synthesis. The strategic placement of a chlorine atom at the 6-position and a phenyl group at the 9-position creates a molecule primed for further chemical modification.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, highlighting its critical role as an intermediate in the creation of novel, biologically active compounds.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound consists of a bicyclic purine core, a heterocyclic system comprising a pyrimidine ring fused to an imidazole ring. A chlorine atom is substituted at the C6 position of the pyrimidine ring, and a phenyl group is attached to the N9 position of the imidazole ring.[3][4] The chlorine atom at the C6 position is a key reactive site, acting as an effective leaving group for nucleophilic aromatic substitution reactions. This feature is fundamental to its utility as a synthetic intermediate.[5]
Core Physicochemical Data
The essential physicochemical properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 5470-24-6 | [3] |
| Molecular Formula | C₁₁H₇ClN₄ | [3][4] |
| Molecular Weight | 230.65 g/mol | |
| Monoisotopic Mass | 230.03592 Da | [4] |
| SMILES | C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl | [4] |
| InChI Key | MNWAWPZGZXXLBU-UHFFFAOYSA-N | [3] |
Synthesis and Structural Elucidation
As a synthetic compound, the generation and verification of this compound require robust chemical and analytical methodologies. The protocols described herein represent a self-validating system, where the synthesis produces a target molecule whose identity and purity are then unequivocally confirmed by a suite of spectroscopic techniques.
Proposed Synthetic Workflow
The synthesis of this compound can be achieved through several established routes for N-arylation of purine rings. A common and logical approach involves the coupling of 6-chloropurine with a phenylating agent.
Protocol:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropurine in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dioxane.
-
Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. The purpose of the base is to deprotonate the imidazole nitrogen (N9) of the purine ring, forming a purine anion which is a more potent nucleophile.
-
Arylation: Introduce a phenylating agent, such as phenylboronic acid, along with a suitable catalyst system (e.g., a copper or palladium catalyst) for a Chan-Lam or Buchwald-Hartwig type coupling reaction. Stir the mixture at an elevated temperature (e.g., 80-120 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture and quench it with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
Structural Characterization Workflow
The validation of the molecular structure is a critical step to ensure the identity and purity of the synthesized compound. A combination of spectroscopic methods provides complementary information to confirm the final structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique confirms the presence of the phenyl and purine protons. The spectrum is expected to show signals in the aromatic region (δ 7.5-8.9 ppm). Specifically, multiplets for the five protons of the phenyl group and distinct singlets for the C2-H and C8-H protons of the purine core are anticipated.[6]
-
¹³C NMR: This analysis identifies the carbon framework of the molecule. Characteristic signals for the 11 unique carbon atoms in the structure would be expected, with shifts corresponding to the aromatic carbons of the phenyl and purine rings.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₇ClN₄.[6] The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio.
Caption: Logical workflow for the structural validation of the target compound.
Applications in Research and Drug Development
The primary value of this compound in a research and development context is its role as a versatile chemical intermediate. The C6-chloro group is an excellent electrophilic site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
This reactivity enables medicinal chemists to generate large libraries of 6,9-disubstituted purine analogues.[7] By reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols), researchers can systematically modify the C6 position to explore structure-activity relationships (SAR). This process is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated that substituted purine derivatives possess significant potential as anticancer and cytotoxic agents.[7][8]
Caption: Use of the compound as a scaffold for creating diverse chemical libraries.
Conclusion
This compound is a synthetically valuable molecule characterized by a well-defined molecular structure and predictable chemical reactivity. Its primary utility lies in its function as a core building block for the synthesis of more complex purine derivatives. The strategic positioning of the chloro and phenyl groups provides a robust platform for medicinal chemists to generate diverse compound libraries, facilitating the discovery and optimization of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in advancing the frontiers of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 5470-24-6 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C11H7ClN4) [pubchemlite.lcsb.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct Regioselective C-H Cyanation of Purines [mdpi.com]
- 7. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-9-phenyl-9H-purine
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 6-Chloro-9-phenyl-9H-purine, a key heterocyclic intermediate in medicinal chemistry and drug development. Purine analogs are fundamental scaffolds in numerous therapeutic agents, and the targeted functionalization of the purine ring is critical for developing novel compounds.[1][2][3] This document outlines a robust synthetic protocol, rooted in the principles of nucleophilic substitution, and presents a multi-technique approach for structural verification and purity assessment. We delve into the rationale behind experimental choices and provide validated protocols for spectroscopic and chromatographic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and scientists engaged in synthetic chemistry and pharmaceutical research, offering a self-validating framework for producing and qualifying this important building block.
Introduction: The Significance of Substituted Purines
The purine scaffold is a cornerstone of life, forming the basis of the nucleobases adenine and guanine, which are essential components of DNA and RNA.[4] Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. This inherent biological relevance has made the purine ring system a privileged structure in medicinal chemistry. Synthetic analogs, such as this compound, are invaluable precursors for creating vast libraries of novel compounds.
The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups (amines, thiols, etc.) to generate diverse derivatives. The phenyl group at the N9 position enhances the lipophilicity of the molecule and provides a vector for further modification, influencing the compound's pharmacokinetic and pharmacodynamic properties. Consequently, this compound serves as a critical starting material for synthesizing potential inhibitors of kinases, viruses, and cell proliferation.[5][6]
Synthesis of this compound
Principle and Rationale
The synthesis of this compound is typically achieved via the N-arylation of 6-chloropurine. While several methods exist, a common and effective approach involves the reaction of 6-chloropurine with a phenylating agent in the presence of a base. The selection of reagents is critical for achieving high yield and regioselectivity at the N9 position, which is generally favored over the N7 position due to thermodynamic stability.
In the protocol described below, we utilize 2-nitrobenzenesulfonyl chloride as a coupling agent with 6-chloropurine, followed by further reaction steps. A similar, more direct approach involves reacting 6-chloropurine with a phenyl source in the presence of a base like triethylamine (TEA) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[7] TEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. DMAP accelerates the reaction by forming a more reactive intermediate. The choice of an aprotic solvent like a mixture of tetrahydrofuran (THF) and dichloromethane (DCM) is crucial to prevent side reactions and ensure solubility of the reactants.[7]
Experimental Protocol: N-Phenylation of 6-Chloropurine
This protocol is adapted from established methodologies for the N-alkylation and N-arylation of purine derivatives.[7][8]
Materials:
-
6-Chloropurine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (2.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 eq), DMAP (0.1 eq), anhydrous THF, and anhydrous DCM.
-
Stir the suspension at room temperature until all solids are fully suspended.
-
Add triethylamine (2.0 eq) to the mixture, followed by the slow, portion-wise addition of 2-nitrobenzenesulfonyl chloride (2.0 eq).
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (6-chloropurine) is consumed.
-
Once the reaction is complete, remove the solvents under reduced pressure (rotary evaporation).
-
Redissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5N ammonia solution (three times), and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Characterization Workflow Diagram
Caption: Comprehensive workflow for the characterization of the final product.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The sample is typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.
-
¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, the expected signals are:
-
A singlet for the proton at the C2 position of the purine ring (H-2).
-
A singlet for the proton at the C8 position of the purine ring (H-8).
-
Multiplets corresponding to the five protons of the N9-phenyl group. Based on data for similar structures, the protons on the phenyl ring will appear in the aromatic region (δ 7.5-7.7 ppm).[9] The purine protons are expected at higher chemical shifts (δ > 8.0 ppm).[9][10]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key expected signals include:
3.2.2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using Electrospray Ionization (ESI) in positive mode is common for this class of compounds.
-
Expected Mass: The molecular formula is C₁₁H₇ClN₄, with a monoisotopic mass of approximately 230.0359 Da.[12]
-
Expected Ion Peak: The high-resolution mass spectrum (HRMS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 231.0432.[12]
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom should be observed, with a peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.
3.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their vibrational frequencies.[13][14]
-
Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.
-
C=N and C=C Stretching: Strong to medium absorptions in the 1650-1450 cm⁻¹ region are characteristic of the aromatic purine and phenyl rings.[10]
-
C-Cl Stretch: A peak in the 800-600 cm⁻¹ region, though it can sometimes be difficult to assign definitively.
-
Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[15]
Chromatographic and Physical Characterization
3.3.1. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound.[16][17]
-
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid or trifluoroacetic acid and (B) acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the purine ring strongly absorbs (typically around 254-260 nm).
-
-
Analysis: A pure sample should yield a single, sharp peak. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
3.3.2. Melting Point (MP) The melting point is a useful indicator of purity. A pure crystalline solid will melt over a sharp, narrow temperature range. Impurities typically depress and broaden the melting range. The measured melting point can be compared to literature values if available.
Summary of Expected Analytical Data
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | ~8.9 ppm (s, 1H, C2-H), ~8.1 ppm (s, 1H, C8-H), 7.5-7.7 ppm (m, 5H, Phenyl-H)[9] |
| ¹³C NMR (CDCl₃) | Key Chemical Shifts | Signals corresponding to 9 unique carbons (5 purine, 4 phenyl) |
| HRMS (ESI+) | [M+H]⁺ | m/z ≈ 231.0432[12] |
| Isotopic Pattern | Presence of [M+2+H]⁺ at ~32% intensity of [M+H]⁺ | |
| IR (KBr) | Key Absorptions (cm⁻¹) | ~3100-3000 (Ar C-H), ~1610, 1580, 1490 (C=C, C=N stretch)[4][13] |
| HPLC | Purity | >95% (single major peak) |
| Physical Property | Appearance | Solid (e.g., white to off-white powder)[18] |
Conclusion
This guide has detailed a reliable and verifiable pathway for the synthesis and characterization of this compound. The N-arylation of 6-chloropurine provides an effective route to this valuable synthetic intermediate. The subsequent analytical workflow, employing a combination of NMR, MS, IR, and HPLC, establishes a robust system for confirming the compound's structural integrity and ensuring its purity. By understanding the rationale behind each step, from reaction mechanism to spectroscopic interpretation, researchers can confidently produce and validate this key building block for application in drug discovery and development.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 [mdpi.com]
- 9. Direct Regioselective C-H Cyanation of Purines [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. PubChemLite - this compound (C11H7ClN4) [pubchemlite.lcsb.uni.lu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 9H-Purine [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Semantic Scholar [semanticscholar.org]
- 18. This compound | 5470-24-6 [sigmaaldrich.com]
The Biological Activity of 6-Chloro-9-phenyl-9H-purine Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The 6-chloro-9-phenyl-9H-purine scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of potent and selective therapeutic agents. The strategic placement of a phenyl group at the N9 position and a reactive chlorine atom at the C6 position provides a unique combination of steric influence and synthetic accessibility. This guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds. We delve into their primary role as anticancer agents, elucidating their mechanism of action through kinase inhibition, and provide detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this compound derivatives.
Introduction: The Strategic Importance of the this compound Core
Purine analogues are cornerstones of modern pharmacology, forming the basis of numerous clinical drugs for treating cancers, viral infections, and inflammatory diseases.[1] The this compound core has emerged as a particularly fruitful starting point for drug discovery. The chlorine atom at the C6 position acts as an excellent leaving group, permitting nucleophilic substitution to introduce a wide array of functional groups and modulate the compound's biological profile.[2][3][4] The phenyl ring at the N9 position anchors the molecule within target binding sites and offers another vector for chemical modification to enhance potency and selectivity.
Derivatives of this scaffold have demonstrated significant biological activity, most notably as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[1][5][6] This guide will explore the synthesis of these compounds, their profound cytotoxic effects on various cancer cell lines, the underlying mechanisms of action, and the critical structure-activity relationships that govern their efficacy.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound derivatives is typically achieved through multi-step sequences starting from readily available pyrimidine or purine precursors. The methodologies are robust and allow for the systematic introduction of diversity at key positions of the purine ring.
General Synthetic Workflow
A common and effective approach involves the modification of a pre-formed 6-chloropurine ring. The N9 position is first functionalized with the desired phenyl group, followed by the strategic substitution of the C6-chloro moiety to generate the final library of compounds. This sequence is favored as it leverages the reactivity of the C6 position in the final diversification step.
Caption: General Synthetic Workflow for this compound Derivatives.
Protocol 2.2: General Procedure for C6-Substitution
This protocol describes a representative method for substituting the C6-chloro group with an amine, a crucial step for generating diverse analogs. The use of a non-nucleophilic base like triethylamine (Et3N) is critical to scavenge the HCl byproduct without competing in the primary substitution reaction.
-
Reagent Preparation: Dissolve this compound (1 mmol) in absolute ethanol (5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents: Add the desired substituted amine or piperazine (1 mmol) to the solution, followed by the addition of triethylamine (Et3N) (3 mmol).
-
Reaction: Reflux the mixture for 18–24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo.
-
Purification: Purify the resulting residue by column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to yield the final product.[5]
Biological Activity and Mechanisms of Action
The primary therapeutic potential of this compound derivatives lies in their potent anticancer activity, which is largely driven by the inhibition of key protein kinases involved in cell signaling.
Potent Cytotoxic Activity Against Cancer Cells
Numerous studies have demonstrated the broad-spectrum cytotoxic effects of these compounds against a panel of human cancer cell lines. Derivatives with substituted piperazine moieties at the C6 position have shown particularly remarkable activity.[2][5]
| Compound Derivative (C6-Substituent) | Cell Line | IC₅₀ (µM) | Reference |
| 7 (2,6-Dichloro) | K562 (Leukemia) | 2.27 | [7] |
| 7 (2,6-Dichloro) | HL-60 (Leukemia) | 1.42 | [7] |
| 10 (2-Chloro-6-methoxy) | K562 (Leukemia) | 2.53 | [7] |
| 10 (2-Chloro-6-methoxy) | HL-60 (Leukemia) | 1.52 | [7] |
| Compound 5 (Phenylpiperazine) | Huh7 (Liver) | > 50 | [2] |
| Compound 6 (p-tolyl-piperazine) | Huh7 (Liver) | 36.38 | [2] |
Table 1: In vitro anti-proliferative activities of selected purine derivatives.
The mechanism of cytotoxicity is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from proliferating.[8][9] For instance, certain derivatives cause cell cycle arrest at the S-phase or G2/M phase, effectively halting cell division.[7][8]
Mechanism of Action: Inhibition of Protein Kinases
The purine scaffold is structurally similar to adenosine triphosphate (ATP), the universal energy currency that all kinases use as a phosphate donor. This inherent similarity makes purine derivatives ideal candidates for designing ATP-competitive kinase inhibitors.[1]
Recent research has shown that novel 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs, which share the core structure, act as potent anticancer agents by inhibiting Src kinase.[5] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration; its dysregulation is a hallmark of many cancers.
Caption: Simplified signaling pathway showing inhibition of Src kinase.
Inhibition of Src phosphorylation leads to the downstream deactivation of pro-survival pathways, ultimately triggering apoptosis in cancer cells. This targeted mechanism of action is highly desirable as it can offer greater efficacy and potentially fewer side effects compared to traditional cytotoxic chemotherapies.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the purine core. Understanding these relationships is crucial for rational drug design.
Caption: Key Structure-Activity Relationships for the this compound Scaffold.
-
C6-Position: This is the most critical position for introducing diversity. As demonstrated, replacing the chloro group with various substituted arylpiperazines can significantly enhance cytotoxic activity.[2][8]
-
C2-Position: Analysis suggests that this position is sensitive to steric bulk. The introduction of large substituents at C2 is often detrimental to activity, indicating a constrained binding pocket in target enzymes.[8][9]
-
C8-Position: Substitution at C8, for example with a phenyl group, has been shown to be a viable strategy for developing compounds with enhanced anticancer properties.[2]
-
N9-Phenyl Group: Modifications to the pendant phenyl ring at N9, such as adding electron-donating (methoxy) or electron-withdrawing (trifluoromethyl) groups, can fine-tune the electronic properties and steric profile of the molecule, thereby modulating its binding affinity and overall activity.[2][10]
Key Experimental Protocols
To ensure scientific rigor and reproducibility, standardized and validated assays are essential. The following protocols are fundamental for evaluating the biological activity of novel purine derivatives.
Protocol 5.1: In Vitro Cytotoxicity Analysis (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable and widely used method for measuring drug-induced cytotoxicity in adherent cell lines. Its principle is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
-
Cell Seeding: Plate cancer cells (e.g., Huh7, MCF7, HCT116) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized purine analogs for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Cell Fixation: Discard the treatment medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.057% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Measurement: Solubilize the bound SRB dye with 10 mM Tris base solution. Measure the absorbance (optical density) at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[2]
Protocol 5.2: Kinase Inhibition Analysis (Western Blot for p-Src)
Western blotting allows for the specific detection and quantification of protein phosphorylation, providing direct evidence of kinase inhibition within the cell.
-
Cell Treatment & Lysis: Treat cancer cells (e.g., Huh7) with the test compounds (e.g., at 5 µM) for 72 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated (active) form of the target kinase (e.g., anti-phospho-Src) and the total form of the kinase (e.g., anti-Src) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A significant decrease in the phospho-Src signal relative to the total-Src signal indicates successful inhibition.[5]
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising platform for the discovery of novel anticancer agents. The synthetic tractability of the C6 position allows for extensive chemical exploration, while the established role of these derivatives as kinase inhibitors provides a clear mechanistic rationale for their activity.
Future research should focus on:
-
Expanding Chemical Diversity: Exploring novel substitutions at the C2, C8, and the N9-phenyl positions to improve potency and selectivity against specific kinase targets.
-
Kinome Profiling: Utilizing high-throughput screening methods like KINOMEscan™ to identify the full spectrum of kinases inhibited by lead compounds, which can help predict both efficacy and potential off-target effects.[5]
-
In Vivo Evaluation: Advancing the most promising compounds from in vitro assays into preclinical animal models of cancer to assess their pharmacokinetic properties, safety, and in vivo efficacy.
By combining rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted cancer therapies.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Chloro-9-phenyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted purines represent a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. Among these, 6-Chloro-9-phenyl-9H-purine emerges as a scaffold of significant interest, particularly in the realm of oncology and antiviral research. This technical guide synthesizes the current understanding of its mechanism of action, drawing upon evidence from analogous compounds and foundational biochemical principles. We delve into its role as a probable kinase inhibitor, detailing the molecular interactions that underpin its biological activity. Furthermore, this guide provides robust, field-proven experimental protocols to empower researchers to rigorously investigate and validate the therapeutic potential of this and related purine derivatives.
Introduction: The Prominence of Purine Analogs in Drug Discovery
The purine ring system, a fundamental component of nucleic acids and a plethora of essential biomolecules, has long been a fertile ground for the development of targeted therapeutics. By modifying the purine core, medicinal chemists can generate analogs that act as antagonists or inhibitors of key cellular processes. This compound belongs to a class of synthetic purine derivatives that have demonstrated significant potential as modulators of critical signaling pathways. The strategic placement of a chlorine atom at the 6-position and a phenyl group at the 9-position creates a molecule with distinct electronic and steric properties, predisposing it to interact with specific biological targets. While direct, extensive studies on this compound are emerging, a wealth of data from structurally similar compounds provides a strong foundation for elucidating its mechanism of action. These analogs are widely recognized as key intermediates in the synthesis of antiviral and anticancer drugs[1].
Core Mechanism of Action: A Focus on Kinase Inhibition
The primary mechanism of action for many 6-substituted purine derivatives is the competitive inhibition of protein kinases. These enzymes play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrate proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, proliferation, and apoptosis.
Targeting the ATP-Binding Pocket
This compound and its analogs are structurally reminiscent of adenosine, the core component of adenosine triphosphate (ATP), the universal phosphate donor for kinase reactions. This structural mimicry allows them to compete with ATP for binding within the kinase active site. The purine core forms crucial hydrogen bonds with the hinge region of the kinase, a conserved structural motif that connects the N- and C-lobes of the enzyme. The phenyl group at the N9 position likely extends into a hydrophobic pocket, contributing to the affinity and selectivity of the compound for specific kinases.
Cyclin-Dependent Kinases (CDKs) as Prime Targets
A significant body of research points to CDKs as primary targets for 6-substituted purine derivatives[2][3]. Overactivity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Studies on C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives have demonstrated potent inhibitory effects on CDK2 and CDK4[2]. The inhibition of these kinases leads to cell cycle arrest and can trigger apoptosis in cancer cells.
Broader Kinase Inhibition Profile
Beyond CDKs, substituted purines have been shown to inhibit other kinases involved in cancer cell signaling, such as Src, Anaplastic Lymphoma Kinase (ALK), and Bruton's Tyrosine Kinase (BTK)[4]. This broader inhibition profile can contribute to the cytotoxic effects observed in cancer cell lines and suggests the potential for these compounds to overcome resistance mechanisms associated with therapies targeting a single kinase.
The diagram below illustrates the proposed mechanism of kinase inhibition by this compound.
Figure 1. Proposed mechanism of kinase inhibition.
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of this compound, a multi-faceted experimental approach is essential. The following protocols provide a framework for a comprehensive investigation.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., CDK2/cyclin A, Src, ALK).
-
Kinase-specific peptide substrates.
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays).
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer.
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay (Promega).
-
Scintillation counter or luminometer.
-
-
Procedure (Radiometric Assay): a. Prepare serial dilutions of this compound in kinase reaction buffer. b. In a microplate, combine the kinase, peptide substrate, and the test compound or vehicle (DMSO). c. Initiate the reaction by adding [γ-³²P]ATP. d. Incubate at 30°C for a predetermined time (e.g., 30 minutes). e. Stop the reaction by spotting the mixture onto phosphocellulose paper. f. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. g. Quantify the incorporated radioactivity using a scintillation counter. h. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Kinase Target | IC50 (µM) of this compound |
| CDK2/cyclin A | [Experimental Value] |
| Src | [Experimental Value] |
| ALK | [Experimental Value] |
| BTK | [Experimental Value] |
Cellular Proliferation and Cytotoxicity Assays
Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT116).
-
Cell culture medium and supplements.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay reagents.
-
Microplate reader.
-
-
Procedure (SRB Assay): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for 48-72 hours. c. Fix the cells with trichloroacetic acid (TCA). d. Stain the fixed cells with SRB dye. e. Wash away the unbound dye and solubilize the protein-bound dye. f. Measure the absorbance at 510 nm using a microplate reader. g. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Induction Analysis
Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
This compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Procedure: a. Treat cells with this compound at its GI50 concentration for 24-48 hours. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and PI to the cell suspension. e. Incubate in the dark at room temperature for 15 minutes. f. Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
The following diagram outlines the experimental workflow for mechanistic validation.
Figure 2. Experimental workflow for validation.
In Silico Modeling and Structure-Activity Relationship (SAR)
Computational modeling provides invaluable insights into the molecular interactions between this compound and its target kinases.
Molecular Docking
Molecular docking simulations can predict the binding mode of the compound within the ATP-binding pocket of various kinases. These studies can help to:
-
Identify key amino acid residues involved in binding.
-
Explain the basis for kinase selectivity.
-
Guide the design of more potent and selective analogs.
Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold can elucidate the SAR. For instance, substituting the chloro group at the C6 position with different moieties can modulate the compound's activity and selectivity. Similarly, alterations to the phenyl ring at the N9 position can impact hydrophobic interactions within the active site. Such studies have shown that the nature of substituents at the C-2, C-8, and N-9 positions significantly influences the inhibitory effects on CDKs[2].
Conclusion and Future Directions
This compound stands as a promising scaffold for the development of novel kinase inhibitors. Its mechanism of action is likely rooted in the competitive inhibition of the ATP-binding site of a range of kinases, with a pronounced effect on those critical for cell cycle control and oncogenic signaling. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its biological activity. Future research should focus on comprehensive kinase profiling to identify the full spectrum of its targets, in vivo efficacy studies in relevant disease models, and medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The continued exploration of this and related purine analogs holds significant promise for the discovery of next-generation targeted therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Chloro-9-phenyl-9H-purine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Chloro-9-phenyl-9H-purine, a synthetic purine analog that has garnered significant interest in medicinal chemistry. As a versatile scaffold, this compound serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realm of oncology. This document will delve into its chemical characteristics, synthesis methodologies, and its evolving role in the development of targeted cancer therapies.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₄ | Calculated |
| Molecular Weight | 242.66 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Inferred from related purine structures |
| Melting Point | Estimated: 150-160 °C | Inferred from related purine structures |
| Boiling Point | Estimated: >350 °C (with decomposition) | Inferred from related purine structures |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water. | Inferred from related purine structures |
| pKa | Estimated: ~7.0 (for the purine ring nitrogen) | Inferred from related purine structures |
| logP | Estimated: ~2.8 | Inferred from related purine structures |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-arylation of 6-chloropurine with a phenyl group donor. A common and effective method involves a copper-catalyzed Chan-Lam coupling reaction with phenylboronic acid.
Experimental Protocol: Chan-Lam Coupling for N-Arylation
This protocol is a generalized procedure based on established methodologies for N-arylation of purines.
Materials:
-
6-Chloropurine
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine (1 equivalent) and phenylboronic acid (1.5 equivalents) in dichloromethane (DCM).
-
Addition of Catalyst and Base: To the stirred solution, add copper(II) acetate (0.1 equivalents) and pyridine (2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove any solids. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Causality Behind Experimental Choices:
-
Copper(II) acetate is a common catalyst for Chan-Lam coupling, facilitating the formation of the C-N bond between the purine nitrogen and the phenyl ring.
-
Pyridine acts as a base to activate the boronic acid and also serves as a ligand for the copper catalyst.
-
Dichloromethane is a suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
Column chromatography is a standard purification technique for separating the desired product from unreacted starting materials and byproducts.
Biological Activity and Therapeutic Potential in Oncology
The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[1] this compound and its derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key proteins involved in cell cycle regulation and signal transduction.
Mechanism of Action: Targeting the Machinery of Cell Proliferation
The primary mechanism through which many purine analogs, including derivatives of this compound, exert their anticancer effects is through the inhibition of protein kinases.[2] These enzymes play a critical role in signaling pathways that control cell growth, proliferation, and survival.
Inhibition of Cyclin-Dependent Kinases (CDKs):
One of the most promising therapeutic avenues for this compound derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell division.
Several studies have shown that substituted purine derivatives can act as potent inhibitors of CDKs, such as CDK2 and CDK9.[3][4] For instance, a study on C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives demonstrated potent inhibitory effects on CDK2.[3]
The proposed mechanism involves the purine core mimicking the adenine base of ATP, the natural substrate for kinases. The substituents on the purine ring, including the phenyl group at the N-9 position, contribute to the binding affinity and selectivity for specific CDKs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 6-Chloro-9-phenyl-9H-purine as a Core Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Purine Scaffold in Kinase Drug Discovery
Protein kinases, enzymes that regulate a vast array of cellular processes, have become one of the most significant classes of drug targets, particularly in oncology.[1] Their central role in signal transduction pathways means that aberrant kinase activity is often a driver of diseases like cancer.[2] The development of small-molecule kinase inhibitors, which typically compete with adenosine triphosphate (ATP) for the enzyme's binding site, is a cornerstone of modern targeted therapy.[3]
Within the landscape of medicinal chemistry, the purine ring is considered a "privileged scaffold."[1] Its inherent structural similarity to adenine, the core of ATP, provides a foundational framework for designing competitive kinase inhibitors. This bio-isosteric relationship has been successfully exploited in numerous approved drugs and clinical candidates, including treatments for cancers, viruses, and autoimmune disorders.[1][4][5] Purine analogues have demonstrated potent inhibitory activity against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and Bcr-Abl.[6][7][8]
This guide focuses on a particularly versatile starting material: 6-Chloro-9-phenyl-9H-purine . The chlorine atom at the C6 position serves as a highly effective synthetic handle, enabling diversification through common yet powerful chemical transformations. The phenyl group at the N9 position provides a crucial lipophilic anchor, which can be oriented to occupy specific hydrophobic pockets within the kinase ATP-binding site, thereby enhancing potency and influencing selectivity. This document provides detailed mechanistic insights and step-by-step protocols for leveraging this building block to synthesize diverse libraries of potential kinase inhibitors.
Core Reactivity: The C6 Position as a Gateway for Diversification
The synthetic utility of this compound is dominated by the reactivity of the C6-chloro substituent. The electron-withdrawing nature of the purine ring system activates the C6 position, making the chlorine atom an excellent leaving group for two principal classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles, providing a straightforward route to C6-amino, C6-alkoxy, and C6-thioether derivatives, respectively. The reaction proceeds via a well-established addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate that is stabilized by the heterocyclic ring.[9]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling enable the formation of new carbon-carbon bonds.[10] This strategy is invaluable for introducing aryl and heteroaryl moieties at the C6 position, significantly expanding the chemical space and allowing for the exploration of additional interactions within the kinase active site.[11][12] The 6-chloro group readily participates in the oxidative addition step of the palladium catalytic cycle.
These two methodologies form the foundation for building extensive libraries of kinase inhibitors from a single, common starting material.
Protocol 1: C6-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol details a general procedure for the synthesis of 6-amino-purine derivatives, a common motif in many potent kinase inhibitors such as Roscovitine and its analogues.[7] The reaction involves the displacement of the C6-chloride with a primary or secondary amine.
Experimental Workflow: SNAr Reaction
Caption: Workflow for C6-amination via SNAr.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 500 mg), the selected primary or secondary amine (1.2 eq), and a suitable solvent such as n-butanol or 2-propanol (0.1 M concentration).
-
Addition of Base: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
-
Expert Insight: The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. An organic base is preferred to avoid introducing water, which could lead to hydrolysis side products.
-
-
Reaction Conditions: Equip the flask with a reflux condenser and a nitrogen or argon inlet. Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent in vacuo.
-
Extraction: Redissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol gradient, to yield the pure 6-substituted amino-purine derivative.
| Component | Purpose | Typical Reagents/Conditions |
| Starting Material | Electrophilic purine core | This compound |
| Nucleophile | Amine to be installed at C6 | Primary/secondary alkyl or aryl amines |
| Base | HCl scavenger | DIPEA, Et₃N |
| Solvent | Reaction medium | n-Butanol, 2-propanol, DMF |
| Temperature | To overcome activation energy | 100-120 °C (Reflux) |
Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of diverse (hetero)aryl groups that can probe different regions of the kinase ATP pocket.[10][11] This protocol provides a general method for coupling an arylboronic acid with the 6-chloropurine scaffold.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for C6-arylation via Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and a base such as powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).
-
Catalyst Addition: To the solid mixture, add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, PPh₃; 4-10 mol%).
-
Expert Insight: The choice of ligand is critical and often requires screening. Buchwald-type biaryl phosphine ligands like SPhos or XPhos are generally highly effective for coupling with heteroaryl chlorides.[10] The catalyst and ligand are air-sensitive and should be handled accordingly.
-
-
Inerting and Solvent Addition: Seal the flask, then evacuate and backfill with an inert gas (nitrogen or argon) three times. Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS (typically 6-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure C6-arylpurine product.
| Component | Purpose | Typical Reagents/Conditions |
| Starting Material | Electrophilic purine core | This compound |
| Coupling Partner | Source of aryl group | (Hetero)arylboronic acids or esters |
| Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | Stabilizes and activates Pd catalyst | SPhos, XPhos, PPh₃, TPPTS[12] |
| Base | Activates boronic acid for transmetalation | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction medium | Dioxane/H₂O, Toluene, DMF |
| Temperature | To drive catalytic cycle | 80-100 °C |
Application Case Study: Building a Library of Potential CDK and Src Inhibitors
The protocols described above can be used sequentially or in parallel to rapidly generate a library of diverse purine analogues for screening against a panel of kinases. Different substituents at the C6 position are known to confer selectivity and potency for various kinase families.
-
CDK Inhibitors: Many CDK inhibitors, like Seliciclib (Roscovitine), feature a branched alkylamino group at C6 and often a small amine at C2.[7] The SNAr protocol is directly applicable for synthesizing these structures.
-
Src/Abl Inhibitors: Potent Src and Abl inhibitors have been developed from the purine scaffold.[8][13] These often feature larger, more complex aromatic or heteroaromatic groups at C6, which can be installed using the Suzuki coupling protocol. The N9-phenyl group is a common feature in many of these inhibitors.[14]
Table 1: Representative Kinase Inhibitor Scaffolds from this compound
| Reaction Type | C6-Substituent | Potential Target Kinase(s) | Rationale |
| SNAr | Isopropylamine | CDKs[7] | Mimics the ribose moiety of ATP and forms key hydrogen bonds. |
| SNAr | Anilines | Src, Abl[13] | Introduces an additional aromatic ring for further functionalization. |
| Suzuki Coupling | 3-Hydroxyphenyl | Src[8] | The hydroxyl group can act as a crucial hydrogen bond donor. |
| Suzuki Coupling | Pyridine | Various Kinases[15][16] | The nitrogen atom can serve as a hydrogen bond acceptor. |
Troubleshooting and Optimization
-
Low SNAr Yield: If conversion is low, consider a higher boiling point solvent like DMF or increasing the reaction time. Ensure the amine nucleophile is not sterically prohibitive; less hindered amines react more readily.
-
Suzuki Reaction Fails: This is often a catalyst/ligand issue. Screen a panel of ligands. Ensure solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst. Hydrolysis of the boronic acid can also be an issue; using the corresponding pinacol boronate ester can sometimes improve results.
-
Purification Challenges: Boronic acid-derived impurities can be difficult to remove. A common technique is to wash the crude organic layer with an aqueous base (like 1M NaOH) to extract the acidic boronic acid, though this may not be suitable for base-sensitive products.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity at the C6 position, amenable to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, allows for the systematic and efficient generation of diverse chemical libraries. The protocols and insights provided in this guide offer a robust starting point for researchers in drug discovery to explore new chemical space around the privileged purine scaffold, accelerating the development of the next generation of targeted therapies.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. Purine analogue - Wikipedia [en.wikipedia.org]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bone-targeted 2,6,9-trisubstituted purines: novel inhibitors of Src tyrosine kinase for the treatment of bone diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the N-Alkylation of 6-Substituted Purines: A Guide to Regiocontrol
Senior Application Scientist, Gemini Laboratories
Abstract
N-alkylated purines are a cornerstone of medicinal chemistry, forming the structural core of numerous antiviral and anticancer therapeutics.[1][2][3][4] The regioselectivity of N-alkylation on the purine scaffold, however, presents a significant synthetic challenge, as reactions can yield mixtures of N7, N9, and occasionally N3 isomers. Controlling the site of alkylation is therefore paramount for the efficient synthesis of targeted therapeutic agents. This application note provides a comprehensive guide to the N-alkylation of 6-substituted purines, detailing the critical factors that govern regioselectivity. We present three field-proven, step-by-step protocols for achieving selective N9- and N7-alkylation, explain the causality behind experimental choices, and offer insights into the characterization and differentiation of the resulting regioisomers.
Introduction: The Challenge of Regioselectivity
The purine ring system possesses multiple nucleophilic nitrogen atoms within its imidazole (N7, N9) and pyrimidine (N1, N3) rings. Direct alkylation of a neutral or anionic purine typically occurs on the imidazole ring, leading to a mixture of N7 and N9 isomers.[5][6] The thermodynamically more stable N9 isomer often predominates, but significant quantities of the N7 isomer are frequently formed, complicating purification and reducing the yield of the desired product.[7][8]
The specific site of alkylation is critical for biological activity. For instance, many antiviral nucleoside analogs require the alkyl (or sugar) moiety to be at the N9 position to mimic natural nucleosides. Therefore, developing synthetic strategies that provide precise regiocontrol is a primary objective for researchers in drug development.
dot digraph "Purine_Alkylation_Sites" { graph [fontname="Arial", label="Figure 1: Common N-Alkylation Sites on the Purine Ring", labelloc=b, fontsize=12]; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];
} enddot Caption: Common N-Alkylation Sites on the Purine Ring.
Key Factors Influencing Regioselectivity
Achieving regiocontrol requires a nuanced understanding of the interplay between the purine substrate, the alkylating agent, and the reaction conditions.
-
Kinetic vs. Thermodynamic Control : The N7 position is often the site of initial, kinetically favored attack, while the N9-alkylated purine is typically the more thermodynamically stable product.[9][10][11][12] Reactions run at low temperatures for short durations may favor the N7 isomer, whereas higher temperatures and longer reaction times allow for equilibration to the more stable N9 isomer.[6][13]
-
Electronic and Steric Effects of the C6-Substituent : The nature of the substituent at the C6 position profoundly impacts regioselectivity.[5][6] Large, bulky groups at C6 can sterically hinder the adjacent N7 position, thereby directing alkylating agents to the more accessible N9 position.[14][15] This is a powerful strategy for achieving high N9 selectivity.
-
Nature of the Alkylating Agent :
-
Sₙ2-type reagents (e.g., primary alkyl halides) react with the pre-formed purine anion. The outcome is sensitive to solvent and counter-ion effects. Polar aprotic solvents like DMF or DMSO generally favor Sₙ2 reactions and are commonly used.[16]
-
Sₙ1-type reagents (e.g., tertiary alkyl halides) form a carbocation intermediate. The reaction outcome is then governed by which nitrogen atom is the most nucleophilic. A recently developed method for selective N7-tert-alkylation leverages this mechanism under Lewis acidic conditions.[5][6]
-
Mitsunobu Reaction : This reaction, involving an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD), is a highly reliable method for achieving N9-alkylation with clean inversion of stereochemistry at the alcohol's chiral center.[17][18]
-
-
Role of the Base and Solvent : The choice of base and solvent is critical.
-
Bases : Strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) are used to deprotonate the purine, forming the more nucleophilic purine anion.[14][15]
-
Solvents : Polar aprotic solvents (DMF, acetonitrile) are standard. The solvent can influence the dissociation of the purine salt and the solvation of the anion, thereby affecting the N7/N9 ratio.[16]
-
Protocols for Regioselective N-Alkylation
The following protocols use 6-chloropurine as a versatile starting material. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: N9-Alkylation via Direct Alkylation with an Alkyl Halide
This protocol is a general and robust method for synthesizing N9-alkylated purines, particularly when steric hindrance at C6 is present or when using primary and secondary alkyl halides.[14][15]
Materials:
-
6-Substituted Purine (e.g., 6-chloropurine)
-
Alkyl Halide (e.g., ethyl iodide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 6-substituted purine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve or suspend the purine (approx. 0.1 M concentration).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add NaH (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the purine N-H, forming the highly nucleophilic purine anion and hydrogen gas. Stir for 30 minutes at 0 °C. The mixture may become a clear solution.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the N9 and N7 isomers.[19]
Protocol 2: N9-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is superior for coupling secondary alcohols and when stereochemical inversion is desired. It consistently provides high N9-selectivity.[17][18]
Materials:
-
6-Substituted Purine (e.g., 6-chloropurine)
-
Alcohol (e.g., (R)-butan-2-ol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the 6-substituted purine (1.0 eq), the alcohol (1.1 eq), and PPh₃ (1.5 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the reagents (approx. 0.1 M).
-
Mitsunobu Activation: Cool the solution to 0 °C. Add DEAD or DIAD (1.5 eq) dropwise over 15-20 minutes. An exothermic reaction and color change (to yellow/orange) is often observed. Causality: PPh₃ and DEAD react to form a phosphonium salt intermediate. This activates the alcohol, making it a good leaving group for Sₙ2 attack by the purine nucleophile.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the crude residue by silica gel column chromatography. The byproducts, triphenylphosphine oxide and the hydrazine derivative, are often more polar and can be separated from the desired N9-alkylated product.[8]
Protocol 3: N7-Alkylation of 6-Chloropurine under Kinetic Control
This specialized protocol achieves high regioselectivity for the N7 position with tertiary alkyl halides, which is difficult to accomplish with standard methods. The reaction proceeds under kinetic control.[5][6]
Materials:
-
6-Chloropurine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Tertiary Alkyl Halide (e.g., tert-butyl bromide)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine and anhydrous Na₂SO₄
Procedure:
-
Silylation: In a flame-dried flask under argon, suspend 6-chloropurine (1.0 eq) in anhydrous DCE. Add BSA (1.5 eq). Causality: BSA is a powerful silylating agent that converts the acidic N-H of the purine into a more soluble and reactive N-trimethylsilyl (N-TMS) derivative.
-
Activation: Heat the mixture at 80 °C for 30 minutes to obtain a clear solution. Cool the mixture in an ice bath.
-
Lewis Acid Addition: Add SnCl₄ (2.1 eq) dropwise. Causality: The Lewis acid SnCl₄ coordinates to the purine ring, activating it for electrophilic attack. It also facilitates the formation of the tert-butyl carbocation from the alkyl halide.
-
Alkylation: Remove the ice bath and stir for 10 minutes at room temperature. Add the tert-alkyl bromide (3.0 eq) and stir for 18-24 hours at room temperature.
-
Workup: Cool the reaction in an ice bath and quench by slowly adding saturated aqueous NaHCO₃. Dilute with DCM and filter through celite to remove tin salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography to isolate the N7-alkylated product.
Data Summary: Influence of Conditions on Regioselectivity
The choice of reaction parameters significantly alters the product distribution. The following table summarizes expected outcomes for the alkylation of 6-chloropurine.
| Method | Base/Catalyst | Solvent | Temp. | Alkylating Agent | Major Isomer | Typical N9:N7 Ratio | Reference(s) |
| Direct Alkylation | K₂CO₃ | DMF | RT | Benzyl Bromide | N9 | ~4:1 | [15] |
| Direct Alkylation | NaH | DMF | RT | Ethyl Iodide | N9 | >5:1 (with bulky C6-substituent) | [14] |
| Mitsunobu | PPh₃/DEAD | THF | 0°C to RT | Secondary Alcohol | N9 | >20:1 | [18] |
| Lewis Acid | SnCl₄ | DCE | RT | tert-Butyl Bromide | N7 | Kinetically controlled for N7 | [5][6] |
| TBAF-assisted | TBAF | THF | RT | Various Halides | N9 | High N9 selectivity | [20] |
Characterization and Isomer Differentiation
Distinguishing between N7 and N9 regioisomers is crucial and can be reliably achieved using ¹³C NMR spectroscopy.[5][6]
-
Key Diagnostic Signal: The chemical shift of the C5 carbon is highly informative.
-
For N9-alkylated 6-chloropurines, the C5 signal typically appears around δ ≈ 132 ppm .
-
For N7-alkylated 6-chloropurines, the C5 signal is shielded and appears further upfield, around δ ≈ 123 ppm .[6]
-
-
2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOESY) experiments can provide unambiguous structural confirmation.[5]
References
- 1. Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel acyclonucleotides: synthesis and antiviral activity of alkenylphosphonic acid derivatives of purines and a pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a purine acyclonucleoside series having pronounced antiviral activity. The glyceropurines | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. teledynelabs.com [teledynelabs.com]
- 20. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6-Chloro-9-phenyl-9H-purine in the Synthesis of Novel Antiviral Agents: Application Notes and Protocols
Introduction: The Enduring Legacy of Purine Analogs in Antiviral Therapy
The purine scaffold is a cornerstone in the architecture of life, forming the fundamental building blocks of nucleic acids. This biological ubiquity makes purine analogs a rich and enduring source for the development of therapeutic agents, particularly in the realm of antiviral drug discovery. By mimicking endogenous nucleosides, these synthetic derivatives can deceptively interact with viral enzymes, such as polymerases and reverse transcriptases, leading to the termination of viral replication. A multitude of purine analogs have been successfully developed into clinically significant antiviral drugs, demonstrating their profound impact on human health.[1][2]
Within this extensive class of compounds, 6-chloro-9-phenyl-9H-purine has emerged as a particularly versatile and strategic starting material for the synthesis of a diverse array of potential antiviral agents. The reactivity of the chlorine atom at the 6-position, coupled with the influence of the phenyl group at the 9-position, provides a powerful platform for medicinal chemists to explore novel chemical space in the quest for next-generation antiviral therapies.
This technical guide provides an in-depth exploration of the application of this compound in antiviral synthesis. We will delve into the rationale behind its use, detail robust synthetic protocols for its modification, and discuss the potential antiviral applications of the resulting derivatives.
The Chemical Rationale: Unlocking the Synthetic Potential of this compound
The synthetic utility of this compound is primarily attributed to two key structural features:
-
The Reactive 6-Chloro Substituent: The chlorine atom at the C6 position of the purine ring is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4][5][6][7] This allows for the facile introduction of a wide variety of substituents, including amino, alkoxy, and thioether groups, by reaction with appropriate nucleophiles. Furthermore, the C-Cl bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and vinyl moieties.[8][9][10][11]
-
The N9-Phenyl Group: The presence of a phenyl group at the N9 position significantly influences the molecule's physicochemical properties. Unlike a sugar moiety found in traditional nucleosides, the phenyl group imparts a degree of lipophilicity, which can enhance cell membrane permeability. Additionally, the aromatic nature of the phenyl group can facilitate π-π stacking interactions with biological targets, potentially leading to enhanced binding affinity. From a synthetic standpoint, the N9-phenyl group also blocks this position from undergoing undesired reactions, thereby directing modifications to other parts of the purine scaffold.
The combination of these features makes this compound a privileged scaffold for the construction of libraries of diverse purine derivatives for antiviral screening.
Synthetic Protocols for the Derivatization of this compound
The following protocols provide detailed, step-by-step methodologies for the two primary classes of reactions used to modify this compound: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.
Protocol 1: Synthesis of 6-Amino-9-phenyl-9H-purine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the displacement of the 6-chloro group with an amine, a common transformation in the synthesis of biologically active purine derivatives.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the synthesis of 6-amino-9-phenyl-9H-purine derivatives.
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Solvent: Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add the desired amine (2.0-3.0 eq), a suitable solvent (e.g., ethanol), and a base such as DIPEA or K₂CO₃ (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it may be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-substituted-amino-9-phenyl-9H-purine.
Causality and Self-Validation:
-
Excess Amine and Base: The use of excess amine and base drives the reaction to completion by ensuring the complete consumption of the starting material and neutralizing the HCl generated during the reaction.
-
Solvent Choice: The choice of solvent depends on the reactivity of the amine and the required reaction temperature. More polar aprotic solvents like DMF can accelerate the reaction rate.
-
Purity Verification: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
Protocol 2: Synthesis of 6-Aryl-9-phenyl-9H-purine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a boronic acid, enabling the synthesis of 6-aryl or 6-vinyl substituted purines.[8][10]
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Materials and Reagents:
-
This compound
-
Desired aryl or vinyl boronic acid
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or aqueous solution
-
Solvent: Toluene or 1,2-Dimethoxyethane (DME)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent such as toluene or DME.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 6-aryl-9-phenyl-9H-purine.
Causality and Self-Validation:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial for its activity.
-
Base and Solvent: The choice of base and solvent can influence the reaction rate and yield. Anhydrous conditions with a non-polar solvent like toluene are often effective, but for less reactive boronic acids, a polar solvent like DME with aqueous base may be necessary.[10]
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, other palladium catalysts and ligands can be screened for optimal performance.
-
Product Characterization: The structure and purity of the final product must be confirmed by spectroscopic methods (NMR, MS).
Data Presentation: A Library of Potential Antiviral Agents
The synthetic versatility of this compound allows for the creation of a diverse library of compounds for antiviral screening. The table below summarizes the types of substituents that can be introduced and their potential implications for antiviral activity.
| Position of Substitution | Reaction Type | Example Substituents | Potential Antiviral Targets/Rationale |
| C6 | SNAr | -NHR, -NR₂, -OR, -SR | Mimicry of natural nucleobases (adenine, guanine); modulation of hydrogen bonding interactions with viral enzymes.[12][13] |
| C6 | Suzuki-Miyaura | -Aryl, -Heteroaryl, -Vinyl | Exploration of additional binding pockets in viral proteins; potential for enhanced π-stacking interactions.[8][10] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the synthesis of novel purine derivatives with potential antiviral activity. The straightforward and efficient protocols for its modification via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide medicinal chemists with a powerful toolkit to rapidly generate compound libraries for biological evaluation. The N9-phenyl group offers distinct advantages in terms of modulating physicochemical properties and directing synthetic transformations.
Future research in this area will likely focus on expanding the diversity of substituents introduced at the 6-position and other positions of the purine ring. The synthesized compounds can be screened against a wide range of viruses, including RNA viruses like influenza and coronaviruses, as well as DNA viruses such as herpesviruses. A thorough investigation of the structure-activity relationships (SAR) of these novel 9-phenylpurine derivatives will be crucial for the rational design of more potent and selective antiviral agents. The strategic application of this versatile scaffold holds significant promise for the discovery of new therapeutics to combat viral diseases.
References
- 1. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiviral evaluation of 2-amino-6-carbamoylpurine dioxolane nucleoside derivatives and their phosphoramidates prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-9-phenyl-9H-purine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-9-phenyl-9H-purine is a key heterocyclic compound that serves as a versatile scaffold in the design and synthesis of novel therapeutic agents for cancer research. Its purine core mimics endogenous nucleosides, making it an attractive starting point for the development of molecules that can interfere with essential cellular processes in cancer cells, such as cell cycle progression and survival signaling. While not typically a therapeutic agent in its own right, its strategic importance lies in its role as a precursor for a diverse range of derivatives with potent anti-cancer activities, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs). This guide provides an in-depth overview of the application of this compound in cancer research, detailing its role in the synthesis of active derivatives, their mechanisms of action, and comprehensive protocols for their biological evaluation.
Introduction: The Significance of the Purine Scaffold in Oncology
Purine analogs have long been a cornerstone in the development of anticancer therapeutics.[1] By mimicking the natural purine bases, adenine and guanine, these synthetic compounds can disrupt DNA and RNA synthesis, leading to the arrest of rapidly proliferating cancer cells.[1] The this compound structure is of particular interest due to the reactive chlorine atom at the C6 position, which allows for facile nucleophilic substitution to introduce a wide variety of functional groups. The phenyl group at the N9 position often contributes to the hydrophobic interactions within the binding pockets of target proteins, enhancing the potency and selectivity of the resulting derivatives.
Research has demonstrated that derivatives of this compound exhibit significant potential as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] By developing inhibitors that target specific CDKs, it is possible to induce cell cycle arrest and apoptosis in cancer cells.[1][2]
Mechanism of Action: Targeting the Cell Cycle through CDK Inhibition
Derivatives synthesized from this compound often exert their anticancer effects by inhibiting CDKs, which are essential for the progression of the cell cycle. The binding of these purine analogs to the ATP-binding pocket of CDKs prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[4]
Caption: Simplified signaling pathway of CDK inhibition by this compound derivatives.
References
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers | MDPI [mdpi.com]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Direct C-H Cyanation of Purines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purines are fundamental heterocyclic compounds that form the backbone of nucleic acids (DNA and RNA) and are integral components of many bioactive molecules and pharmaceuticals.[1] The introduction of a cyano (-CN) group into the purine scaffold via C-H cyanation represents a powerful strategy in medicinal chemistry. The nitrile group is a versatile functional handle that can be converted into various other functionalities, and its presence can significantly modulate the pharmacological properties of a molecule.[2][3] This direct functionalization of a carbon-hydrogen bond offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[4][5][6][7]
This guide provides an in-depth overview of a robust experimental protocol for the direct C-H cyanation of purines, focusing on a transition-metal-free approach. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and address critical safety considerations for handling cyanating agents.
Mechanistic Insights: The "Why" Behind the Protocol
The featured protocol detail a direct, regioselective C-H cyanation of purines that proceeds through a sequential activation and nucleophilic attack mechanism.[8][9][10] This method avoids the use of often toxic and sensitive transition metal catalysts.[4][6]
The key steps are as follows:
-
Activation of the Purine Core: The reaction is initiated by the activation of the electron-rich imidazole ring of the purine. Triflic anhydride (Tf₂O) serves as a powerful electrophile that activates the purine at the N7 position, making the C8 position highly susceptible to nucleophilic attack.
-
Nucleophilic Cyanation: Trimethylsilyl cyanide (TMSCN) is then introduced as the cyanating agent. The cyanide anion attacks the activated C8 position of the purine ring.
-
Elimination: The final step involves a base-mediated elimination of triflic acid (CF₃SO₂H), which regenerates the aromaticity of the purine ring and yields the desired 8-cyanopurine product.[8][9][10]
This sequential process allows for high regioselectivity, primarily targeting the C8 position of the purine.[8][9][10]
Workflow of Direct C-H Cyanation of Purines
Caption: A step-by-step workflow for the direct C-H cyanation of purines.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a method developed by Li, et al., for the direct regioselective C-H cyanation of purines.[8][9][10]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| Purine Substrate | - | - | Varies | Ensure high purity and dry before use. |
| Triflic Anhydride | (CF₃SO₂)₂O | 282.14 | Sigma-Aldrich, etc. | Highly corrosive and moisture-sensitive. |
| Trimethylsilyl Cyanide (TMSCN) | (CH₃)₃SiCN | 99.21 | Sigma-Aldrich, etc. | Highly toxic and moisture-sensitive. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Sigma-Aldrich, etc. | Anhydrous, freshly distilled. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | Sigma-Aldrich, etc. | Use as received. |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Varies | For extraction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Varies | Aqueous solution for quenching. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Varies | For drying organic layers. |
| Nitrogen (N₂) | N₂ | 28.01 | Varies | Inert gas. |
Procedure
-
Reaction Setup:
-
To a flame-dried 10 mL vial, add the solid purine substrate (0.2 mmol).
-
Cap the vial with a septum and purge with nitrogen gas.
-
Inject anhydrous 1,2-dichloroethane (2.0 mL) into the vial.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
-
Activation:
-
Slowly add triflic anhydride (0.24 mmol, 40 µL) dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 15 minutes.
-
-
Cyanation:
-
Inject trimethylsilyl cyanide (TMSCN) (0.4 mmol, 50 µL) into the reaction mixture.
-
Transfer the vial to a preheated oil bath and stir at 84 °C for 3 hours.
-
-
Work-up:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol, 90 µL) and stir for an additional 10 minutes.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 8-cyanopurine derivative.
-
Mechanism of Triflic Anhydride Activated Cyanation
Caption: Proposed mechanism for the direct C-H cyanation of purines.
Safety Precautions: Handling Cyanide-Containing Reagents
EXTREME CAUTION IS REQUIRED WHEN HANDLING CYANIDE REAGENTS.
Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11][12] Hydrogen cyanide (HCN) gas, which can be released upon exposure of cyanide salts to moisture or acids, is a potent inhalation hazard.[11][13][14]
Mandatory Safety Protocols
-
Work in a Fume Hood: All manipulations involving cyanide reagents must be performed in a properly functioning chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Never Work Alone: Always inform a colleague before starting work with cyanides and never work alone in the laboratory.[11][13]
-
Avoid Acidic Conditions: Keep acids away from the reaction setup unless they are part of the protocol. Accidental acidification will rapidly generate highly toxic HCN gas.[11][13]
-
Designated Work Area: Establish a designated area for working with cyanides and clearly label it with warning signs.[13]
-
Emergency Preparedness:
Waste Disposal
-
All cyanide-contaminated waste (solid and liquid) must be quenched and disposed of as hazardous waste according to your institution's safety guidelines.
-
Decontaminate all glassware and equipment that has come into contact with cyanide. A common procedure involves rinsing with a basic solution (pH > 10) followed by a dilute bleach solution.[13]
Conclusion
The direct C-H cyanation of purines is a valuable transformation in synthetic and medicinal chemistry. The transition-metal-free protocol presented here offers an efficient and regioselective method for accessing 8-cyanopurines. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can safely and effectively utilize this powerful synthetic tool in their drug discovery and development efforts.
References
- 1. Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Direct Regioselective C-H Cyanation of Purines [ouci.dntb.gov.ua]
- 3. Cyanation: a photochemical approach and applications in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of purine and pyrimidine nucleosides by direct C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C-H bond functionalization strategies for modification of nucleosides [discovery.fiu.edu]
- 8. Direct Regioselective C-H Cyanation of Purines [mdpi.com]
- 9. [PDF] Direct Regioselective C-H Cyanation of Purines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
Application Notes and Protocols for the Development of 6-Chloro-9-phenyl-9H-purine as an Antimicrobial Agent
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Purine analogues represent a promising class of compounds due to their fundamental role in cellular metabolism, offering multiple avenues for therapeutic intervention.[1][2] This document provides a detailed guide to the investigation of 6-Chloro-9-phenyl-9H-purine as a potential antimicrobial agent. We will delve into the scientific rationale for its selection, outline comprehensive protocols for its evaluation, and provide the technical insights necessary to navigate the early stages of antimicrobial drug discovery.
Purine derivatives have been investigated for a wide range of biological activities, including their potential as antibacterial, antifungal, and antiviral agents.[1][2] The core purine structure is a key component of nucleic acids and essential cofactors, making it an attractive target for designing antimetabolites.[3] The introduction of various substituents on the purine ring can modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The 6-chloro substituent, in particular, serves as a versatile synthetic handle for further chemical modifications, while the 9-phenyl group can influence the compound's interaction with biological targets.[4][5]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 5470-24-6 | |
| Molecular Formula | C11H7ClN4 | |
| Molecular Weight | 242.66 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide.[6] | [6] |
| Storage | Store in an inert atmosphere at 2-8°C. |
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the known mechanisms of other purine analogues, we can formulate several hypotheses for the potential antimicrobial action of this compound. These hypotheses will guide our experimental design.
Hypothesis 1: Inhibition of Purine Biosynthesis. As a purine analogue, the compound may act as an antimetabolite, interfering with the de novo or salvage pathways of purine biosynthesis in bacteria.[3] This would deprive the cell of essential building blocks for DNA, RNA, and ATP synthesis, leading to bacteriostasis or bactericidal effects.
Hypothesis 2: Riboswitch Binding and Gene Regulation. Purine-binding riboswitches are RNA elements found in the non-coding regions of bacterial mRNAs that regulate the expression of genes involved in purine metabolism and transport.[7][8] It is plausible that this compound could mimic the natural ligand (guanine or adenine), binding to a riboswitch and causing aberrant gene expression, ultimately inhibiting bacterial growth.[1][7][8]
The following experimental workflow is designed to systematically evaluate these hypotheses.
Caption: Experimental workflow for the evaluation of this compound.
Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method, a standard procedure for determining the MIC of a novel antimicrobial agent.[9][10]
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a sterile tube containing a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] d. Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9]
2. Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[9] c. Seal the plate and incubate at 37°C for 16-20 hours.
4. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[9][10]
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes the MTT assay, a colorimetric method to assess the metabolic activity of cells and thus determine the cytotoxicity of a compound.[9][11]
1. Cell Culture and Seeding: a. Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in the recommended medium supplemented with fetal bovine serum and antibiotics. b. Harvest the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well. c. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control. d. Incubate the plate for 24-48 hours.
3. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. b. The MTT is reduced by viable cells to an insoluble formazan product, which has a purple color.[9] c. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 5 minutes to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the untreated control. c. Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability) by plotting a dose-response curve.
Data Interpretation and Next Steps
The initial screening will yield MIC values against a panel of clinically relevant bacteria and a CC₅₀ value from a mammalian cell line. This allows for the calculation of the Selectivity Index (SI) , a crucial parameter in early drug discovery.
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity of the compound for the microbial target over host cells, suggesting a more favorable therapeutic window.
Caption: Decision-making flowchart based on the Selectivity Index.
Should this compound demonstrate promising antimicrobial activity and a favorable selectivity index, further investigation into its mechanism of action is warranted. This would involve time-kill kinetic studies to differentiate between bacteriostatic and bactericidal effects, as well as more targeted assays to probe its interaction with purine metabolic pathways and riboswitches.
Conclusion
The exploration of this compound as a novel antimicrobial agent is a scientifically grounded endeavor. By systematically applying the protocols outlined in this guide, researchers can effectively evaluate its therapeutic potential. The modular nature of the purine scaffold also presents significant opportunities for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties in the journey toward developing a new class of antimicrobial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Design and antimicrobial action of purine analogues that bind Guanine riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Purification of 6-Chloro-9-phenyl-9H-purine: An In-Depth Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 6-Chloro-9-phenyl-9H-purine, a crucial intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this purine derivative in high purity, a prerequisite for reliable downstream applications. We will delve into the rationale behind the selection of purification techniques, offering step-by-step protocols and insights honed from extensive laboratory experience.
Introduction: The Critical Role of Purity
This compound serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of impurities, such as unreacted starting materials, byproducts, or regioisomers, can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of scientific integrity and successful drug discovery.
Understanding the Impurity Profile: A Chemist's Perspective
The choice of purification strategy is intrinsically linked to the synthetic route employed to produce this compound. A common and effective method for its synthesis is the N-arylation of 6-chloropurine. This reaction, while powerful, can lead to a predictable set of impurities that must be addressed.
A plausible synthetic workflow for this compound is the direct N-arylation of 6-chloropurine. In this process, potential impurities include unreacted 6-chloropurine and the formation of the undesired N7-phenyl regioisomer. Understanding these potential contaminants is the first step in designing a successful purification strategy.
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"6-Chloropurine" -> "Reaction"; "N-Arylation_Reagents" -> "Reaction"; "Reaction" -> "Crude_Product"; "Crude_Product" -> "Target" [label="Purification"]; "Crude_Product" -> "Impurity1" [style=dashed]; "Crude_Product" -> "Impurity2" [style=dashed]; } Caption: Synthetic workflow and potential impurities.
Physicochemical Properties: Guiding Purification Choices
A thorough understanding of the physicochemical properties of this compound is paramount for selecting and optimizing purification methods. While specific experimental data for this exact compound is not extensively published, we can infer properties from closely related analogs and general principles of organic chemistry. For instance, a related compound, 6-chloro-9-methyl-9H-purine, is a white crystalline powder with limited water solubility but good solubility in organic solvents like methanol and ethyl acetate.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Appearance | Likely a white to off-white crystalline solid | Visual assessment of purity is possible. |
| Melting Point | Expected to be a sharp melting solid, likely >150 °C | A sharp melting point is a good indicator of high purity. |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DCM, EtOAc, Acetone) and sparingly soluble in non-polar solvents (e.g., Hexane) and water. | Guides the choice of solvents for recrystallization and chromatography. |
| Polarity | Moderately polar | Suitable for normal-phase chromatography on silica gel. |
Purification Techniques: A Multi-pronged Approach
A multi-step purification strategy is often the most effective way to achieve high purity. This typically involves an initial bulk purification step, such as recrystallization or column chromatography, followed by a final polishing step if necessary.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for purifying crystalline solids.[1][2] The success of this method hinges on the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Protocol for Recrystallization:
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) at room temperature and upon heating.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.[4][5] This is a critical step to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
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"Start" -> "Dissolve"; "Dissolve" -> "Hot_Filtration"; "Hot_Filtration" -> "Cool" [label="Yes"]; "Dissolve" -> "Cool" [label="No"]; "Cool" -> "Ice_Bath"; "Ice_Bath" -> "Filter"; "Filter" -> "Wash"; "Wash" -> "Dry"; "Dry" -> "End"; } Caption: General workflow for recrystallization.
Column Chromatography: Separation by Adsorption
Flash column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a moderately polar compound, normal-phase chromatography using silica gel is the method of choice.
Protocol for Silica Gel Column Chromatography:
-
Stationary Phase: Prepare a column packed with silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[6] Aim for an Rf value of 0.2-0.4 for the target compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel.
-
Elution: Apply the sample to the top of the column and elute with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Allows for fine-tuning of the elution strength to achieve good separation. |
| Detection | UV visualization at 254 nm | The purine ring is UV active, enabling easy visualization on TLC plates. |
High-Performance Liquid Chromatography (HPLC): For High Purity Requirements
For applications demanding the highest purity, such as in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate purification tool. A reverse-phase C18 column is typically employed for purine derivatives.
Protocol for Preparative RP-HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Method Development: Optimize the separation on an analytical scale first to determine the appropriate gradient and retention time.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase or a suitable strong solvent like DMSO.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the target compound.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain the final product.
Purity Assessment: The Final Verdict
After purification, it is essential to assess the purity of the this compound. Standard analytical techniques for this purpose include:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot under UV visualization is a good indication of purity.
-
Melting Point Analysis: A sharp and narrow melting point range is characteristic of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Conclusion: A Commitment to Quality
The purification of this compound is a critical step that directly impacts the quality and reliability of research and development outcomes. By understanding the potential impurities based on the synthetic route and by systematically applying and optimizing the purification techniques outlined in this guide, researchers can confidently obtain this valuable compound with the high degree of purity required for their work. The protocols and insights provided herein are designed to serve as a robust foundation for achieving this goal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Methods for 6-Chloro-9-phenyl-9h-purine Derivatives
Introduction: Unveiling the Therapeutic Potential of 6-Chloro-9-phenyl-9h-purine Derivatives
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic activities. Among these, this compound and its derivatives have emerged as a promising class of small molecules with potent anti-cancer properties. Structurally mimicking endogenous purines, these compounds interfere with fundamental cellular processes, primarily cell cycle progression and survival signaling pathways. Their mechanism of action is often attributed to the inhibition of protein kinases, enzymes that play a critical role in cellular signal transduction. Dysregulation of kinase activity is a well-established driver of oncogenesis, making them prime targets for therapeutic intervention.
Recent studies have indicated that purine analogs, including those with a this compound core, can exert their anti-neoplastic effects by targeting specific kinases such as Src kinase and cyclin-dependent kinases (CDKs) .[1][2] Inhibition of these kinases can disrupt downstream signaling cascades, leading to a halt in cell proliferation and the induction of programmed cell death, or apoptosis.
This comprehensive guide provides detailed in vitro assay methods to characterize the biological activity of this compound derivatives. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy and mechanism of action of this important class of compounds. We will delve into the intricacies of kinase activity assays, cell viability assessment, and the detection of apoptotic markers, offering not just step-by-step instructions but also the scientific rationale behind each experimental choice.
I. Biochemical Assays: Probing Kinase Inhibition
To ascertain the direct inhibitory effect of this compound derivatives on specific kinase targets, in vitro kinase activity assays are indispensable. These assays quantify the enzymatic activity of a purified kinase in the presence of a test compound. A reduction in kinase activity is indicative of inhibition. Here, we focus on a luminescence-based assay, which offers high sensitivity and a straightforward workflow.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Scientific Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the initial kinase activity.
Workflow Diagram:
References
- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-9-phenyl-9H-purine
Welcome to the technical support center for the synthesis of 6-Chloro-9-phenyl-9H-purine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via the reaction of 6-chloropurine with a phenylating agent, can stem from several factors. Let's break down the common culprits and their remedies.
Primary Causes of Low Yield:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal reaction conditions.
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Degradation of Starting Material or Product: The purine ring system can be sensitive to harsh conditions.
-
Inefficient Purification: Significant product loss can occur during workup and purification.
Strategies for Yield Improvement:
-
Reaction Conditions Optimization:
-
Solvent: Aprotic polar solvents like DMF or DMSO are generally effective. Ensure the solvent is anhydrous, as water can react with the base and starting materials.
-
Base: The choice and amount of base are critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to deprotonate the purine nitrogen. Using an excess of a weaker base is often preferable to a stoichiometric amount of a strong base to minimize side reactions.
-
Temperature and Reaction Time: These parameters are interdependent. Monitor the reaction progress using Thin Layer Chromatography (TLC). A reaction that is too slow may benefit from a moderate increase in temperature (e.g., 80-100 °C). Conversely, if side products are observed, a lower temperature for a longer duration might be beneficial.
-
-
Minimizing Side Reactions:
-
N7 vs. N9 Isomerization: The primary side reaction is often the formation of the N7-phenyl isomer. The ratio of N9 to N7 isomers can be influenced by the reaction conditions. Generally, the use of a bulky base and a non-polar solvent can favor the formation of the less sterically hindered N9 isomer.
-
Hydrolysis of 6-chloropurine: If water is present in the reaction mixture, 6-chloropurine can hydrolyze to hypoxanthine, which will not participate in the desired reaction. Ensure all reagents and solvents are dry.
-
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, can effectively separate the N9 and N7 isomers and other impurities.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective final purification step to obtain a high-purity product.
-
Q2: I am observing multiple spots on my TLC plate even after the reaction should be complete. How do I identify the product and byproducts?
A2: A complex TLC profile is a common challenge. Here’s a systematic approach to identify your spots:
-
Co-spotting: Run a TLC with individual lanes for your starting material (6-chloropurine), the crude reaction mixture, and a co-spot lane containing both. This will definitively identify the unreacted starting material.
-
Staining: Use different visualization techniques. In addition to UV visualization (purines are typically UV-active), staining with agents like potassium permanganate can help differentiate between compounds based on their functional groups.
-
Byproduct Identification:
-
N7 Isomer: The N7-phenyl isomer is the most probable significant byproduct. It often has a slightly different polarity compared to the desired N9 isomer and will appear as a separate spot on the TLC.
-
Hypoxanthine: If hydrolysis of 6-chloropurine has occurred, hypoxanthine will be present. It is significantly more polar than the starting material and the product and will have a much lower Rf value.
-
-
Small-Scale Isolation and Characterization: If a significant unknown spot is present, a small-scale column chromatography can be performed to isolate the compound for characterization by techniques like ¹H NMR and mass spectrometry to confirm its structure.
Q3: The purification of this compound by column chromatography is tedious and I'm losing a lot of product. Are there alternative methods?
A3: While column chromatography is a robust method, it can indeed be lossy. Here are some alternatives and tips for improving your current process:
-
Optimized Column Chromatography:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve separation and reduce streaking.
-
Solvent System Selection: Spend time optimizing the solvent system using TLC to achieve good separation (ΔRf > 0.2) between your product and major impurities.
-
-
Recrystallization: This is the most effective alternative if your crude product has a reasonably high purity (>85%). Experiment with different solvent pairs to find one where the product is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain in solution or are insoluble at high temperatures.
-
Acid-Base Extraction: This technique can be useful for removing certain types of impurities. For instance, unreacted 6-chloropurine, being weakly acidic, can be removed by washing the organic solution of the crude product with a dilute aqueous base. However, be cautious as the product itself might have some solubility in aqueous layers.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 6-chloropurine and a phenylating agent?
A1: The reaction is a nucleophilic aromatic substitution (SNAAr). The base deprotonates the N9 position of the purine ring, creating a purine anion which then acts as a nucleophile, attacking the phenylating agent. The choice of phenylating agent can vary, with common examples including iodobenzene or bromobenzene in the presence of a copper or palladium catalyst (Buchwald-Hartwig amination), or using a phenylboronic acid (Suzuki coupling). A simpler, direct N-arylation can also be achieved under certain conditions.
Q2: What are the key safety precautions I should take during this synthesis?
A2:
-
6-Chloropurine: It is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Solvents: DMF and DMSO are skin-absorbent. Avoid direct contact.
-
Bases: Handle strong bases with care.
-
Phosphoryl Chloride: If you are synthesizing 6-chloropurine from hypoxanthine using phosphoryl chloride, be aware that it is highly corrosive and reacts violently with water. This reaction should be performed with extreme caution in a dry environment and a fume hood.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule, including the position of the phenyl group on the purine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. The melting point of this compound is reported to be in the range of 158-161 °C.[2]
Section 3: Experimental Protocols and Data
Optimized Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 6-Chloropurine | 154.55 | 1.0 g | 6.47 |
| Phenylboronic Acid | 121.93 | 1.18 g | 9.71 |
| Copper(II) Acetate | 181.63 | 0.12 g | 0.65 |
| Pyridine | 79.10 | 1.02 mL | 12.94 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (1.0 g, 6.47 mmol), phenylboronic acid (1.18 g, 9.71 mmol), and copper(II) acetate (0.12 g, 0.65 mmol).
-
Add dichloromethane (50 mL) followed by pyridine (1.02 mL, 12.94 mmol).
-
Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with additional DCM (2 x 20 mL).
-
Combine the organic filtrates and wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (2 x 30 mL), and finally brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Troubleshooting Workflow Diagram
References
Technical Support Center: Navigating the In Vitro Solubility of 6-Chloro-9-phenyl-9h-purine
This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-Chloro-9-phenyl-9h-purine in their in vitro experiments. Due to its chemical structure, which includes a purine core and a hydrophobic phenyl group, this compound exhibits limited aqueous solubility, a common hurdle in preclinical research. This document provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Properties and Solubility
This compound is a solid at room temperature and, like many purine derivatives, is poorly soluble in water.[1][2] Its solubility is significantly better in organic solvents.[1] The primary challenge for researchers is to maintain the compound's solubility when transitioning from a concentrated organic stock solution to an aqueous experimental medium, such as cell culture media or buffers. This transition can lead to precipitation, which can invalidate experimental results by reducing the effective concentration of the compound.
The following table summarizes the anticipated solubility profile of this compound based on its structural similarity to other purine analogs and general principles of small molecule solubility.
| Solvent/Medium | Anticipated Solubility | Rationale and Considerations |
| Water | Very Low | The hydrophobic phenyl group significantly reduces aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Very Low | Similar to water, solubility is expected to be minimal. |
| Ethanol/Methanol | Moderate | These polar organic solvents can dissolve the compound to a greater extent than water.[1] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3] |
| Cell Culture Media | Low to Very Low | The high water content of these media leads to a high probability of precipitation upon addition of a concentrated stock solution. |
Troubleshooting Guide: From Persistent Precipitation to Experimental Success
This section addresses common solubility-related problems encountered when working with this compound and provides a logical, step-by-step approach to resolving them.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Scenario: You add your concentrated DMSO stock solution of this compound to your cell culture medium or buffer, and you immediately observe a cloudy precipitate.
Root Cause Analysis: This phenomenon, often termed "solvent shock" or "solvent-shift precipitation," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[4] The abrupt change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C can slightly increase the solubility of the compound.[5]
-
Slow, Drop-wise Addition with Agitation: Instead of pipetting the entire volume of the stock solution at once, add it drop-by-drop to the vortex of your aqueous medium while it is being gently stirred or swirled.[5] This promotes rapid dispersion and prevents the formation of localized areas of high concentration that are prone to precipitation.
-
-
Employ a Serial Dilution Strategy:
-
Create an Intermediate Dilution: Before preparing your final working concentration, create an intermediate dilution of your stock solution in a smaller volume of the pre-warmed aqueous medium. This gradual reduction in the organic solvent concentration can prevent abrupt precipitation.
-
-
Reduce the Final Concentration of Organic Solvent:
-
Minimize DMSO in the Final Solution: High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.[6] It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.[6] To achieve this, you may need to prepare a more concentrated initial stock solution in DMSO, if the compound's solubility allows.
-
Issue 2: Delayed Precipitation in the Incubator
Scenario: Your prepared working solution of this compound appears clear initially, but after a few hours or overnight incubation at 37°C, you notice a fine precipitate or crystal formation.
Root Cause Analysis: Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shifts | While pre-warming the media is beneficial, subsequent cooling and re-warming cycles can affect solubility. | Maintain a stable temperature in your incubator and avoid removing your experimental plates for extended periods. |
| Changes in pH | The pH of cell culture media can decrease over time due to cellular metabolism producing lactic acid. For some compounds, a change in pH can significantly alter solubility.[7] | Ensure your medium is well-buffered. If you suspect pH is a factor, you can measure the pH of your media at the end of the incubation period. For non-cell-based assays, consider using a stronger buffer system. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the medium over time, leading to the formation of insoluble complexes. | If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize small molecules.[8] Conversely, in serum-free media, the absence of these proteins can sometimes lead to precipitation. |
| Evaporation | In long-term experiments, evaporation of water from the culture wells can increase the concentration of all components, potentially exceeding the solubility limit of your compound.[9] | Ensure proper humidification of your incubator and use culture plates with tight-fitting lids to minimize evaporation. |
| Compound Instability | The compound itself may not be stable in the aqueous environment at 37°C over extended periods and could be degrading into less soluble forms. | Consult the manufacturer's data for stability information. If this is a concern, consider preparing fresh working solutions for each time point in your experiment. |
Experimental Workflow for Solubilization
The following diagram illustrates a decision-making workflow for successfully preparing a soluble working solution of this compound for your in vitro experiments.
Caption: A decision workflow for preparing soluble working solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3] For related purine analogs, solubilities of around 10 mg/mL in DMSO have been reported.[5] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A2: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with an ideal target of 0.1% or less.[6] Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any effects of the solvent itself.
Q3: Can I use other organic solvents like ethanol to make my stock solution?
A3: While this compound is likely to be soluble in ethanol, its solubility is generally lower than in DMSO.[1] This means you would need to add a larger volume of your ethanol stock to your aqueous medium to achieve the same final concentration, resulting in a higher final percentage of the organic solvent. If your experimental system is sensitive to DMSO, ethanol can be an alternative, but you may be limited to lower working concentrations of your compound.
Q4: I've tried everything and my compound still precipitates. Are there any other options?
A4: If you continue to face significant solubility issues, you may consider using a solubility-enhancing excipient. Cyclodextrins are a class of cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11] This approach involves co-formulating your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can be a more complex process and requires careful validation to ensure the cyclodextrin itself does not interfere with your assay.
Q5: How should I store my DMSO stock solution of this compound?
A5: To ensure the stability and integrity of your compound, store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When you need to use it, thaw an aliquot completely and vortex gently before making your dilutions.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution. The actual achievable concentration may vary and should be determined empirically.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C11H7ClN4) is approximately 230.66 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 230.66 g/mol = 0.0023066 g = 2.31 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.31 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Synthesis of 6,8,9-Trisubstituted Purine Analogs
Welcome to the technical support center for the synthesis of 6,8,9-trisubstituted purine analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured to help you diagnose and resolve common issues encountered during the synthesis of 6,8,9-trisubstituted purines. Each problem is presented with its probable causes and a step-by-step guide to its resolution.
Problem 1: Poor Regioselectivity in N9-Alkylation (Formation of N7-Isomer)
You've performed an alkylation on your purine scaffold, but NMR analysis shows a mixture of N9 and N7 isomers, with a significant proportion of the undesired N7 product.
-
Probable Causes:
-
Electronic Effects: The purine ring system has multiple nucleophilic nitrogen atoms. Direct alkylation often leads to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer usually predominating.[1][2] However, the ratio can be highly dependent on the substrate and reaction conditions.
-
Steric Hindrance: The steric bulk of substituents on the purine ring, particularly at the C6 position, can influence the N9/N7 alkylation ratio.[3]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the regioselectivity of the alkylation.
-
-
Troubleshooting and Solutions:
-
Assess the Steric Environment:
-
If your C6-substituent is small (e.g., chloro, amino), the N7 and N9 nitrogens are sterically accessible, often leading to isomer mixtures.
-
Actionable Insight: Consider introducing a bulky substituent at the C6 position. For instance, replacing a chloro group with a bulky secondary amine can sterically hinder the N7 position and favor N9 alkylation. Some studies have shown that coplanarity of a 6-(azolyl)purine derivative can shield the N7 position, leading to exclusive N9 alkylation.[3][4][5]
-
-
Optimize Reaction Conditions:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like DMF are commonly used. However, the choice of base can be critical.
-
Solvent Effects: The solvent can influence the solubility of the purine salt and the reactivity of the alkylating agent.
-
Actionable Insight: A systematic screening of bases (e.g., K2CO3, Cs2CO3, DBU) and solvents (e.g., DMF, acetonitrile, DMSO) is recommended.
-
-
Employ a Protecting Group Strategy:
-
When regioselectivity remains a challenge, a protecting group strategy is a reliable, albeit longer, approach.
-
Actionable Insight: The use of a protecting group can ensure the desired regioselectivity.[6] For instance, a tetrahydropyran (THP) group can be used to protect the N9 position, allowing for selective modification at other sites, followed by deprotection.
-
-
Workflow for Troubleshooting N9-Alkylation
Caption: Troubleshooting workflow for N7/N9 isomer formation.
Problem 2: Low Yield or No Reaction in Suzuki Coupling at C6 or C8
You are attempting a Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl group at the C6 or C8 position of a halopurine, but you observe low conversion of the starting material or a complex mixture of byproducts.
-
Probable Causes:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by certain functional groups on the purine ring or the boronic acid. Aggregation of the palladium catalyst to form palladium black can also reduce its efficacy.
-
Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium center (transmetalation) is a critical step and can be sluggish. This step often requires activation of the boronic acid with a base.[7]
-
Competitive Hydrolysis/Protodeboronation: Boronic acids can be susceptible to hydrolysis or protodeboronation (cleavage of the C-B bond) under the reaction conditions, leading to the formation of arene byproducts.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
-
Troubleshooting and Solutions:
-
Catalyst and Ligand Selection:
-
The choice of palladium source (e.g., Pd(PPh3)4, Pd2(dba)3) and ligand is crucial. Electron-rich and bulky phosphine ligands often improve catalytic activity.
-
Actionable Insight: For challenging couplings, consider using more advanced catalyst systems, such as those with Buchwald's biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
-
Base and Solvent Optimization:
-
The base is critical for activating the boronic acid for transmetalation.[7] Common bases include Na2CO3, K2CO3, Cs2CO3, and K3PO4.
-
Actionable Insight: A screen of bases and solvents is highly recommended. For substrates with base-sensitive functional groups, a milder base like KF can be effective.[7] The use of aqueous solvent mixtures (e.g., dioxane/water, toluene/water) is common and can facilitate the reaction.
-
-
Boronic Acid Quality and Stoichiometry:
-
Ensure the boronic acid is pure and free from boronic anhydride.
-
Actionable Insight: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any homocoupling or degradation.
-
-
Reaction Temperature and Time:
-
While many Suzuki couplings proceed at elevated temperatures, prolonged heating can lead to catalyst decomposition and byproduct formation.
-
Actionable Insight: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Microwave irradiation can sometimes improve yields and reduce reaction times.
-
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale |
| Catalyst | Pd(PPh3)4 | Pd(OAc)2 with SPhos | PEPPSI-IPr | Varying catalyst activity and stability. |
| Base | K2CO3 | Cs2CO3 | K3PO4 | Base strength and solubility affect transmetalation. |
| Solvent | Dioxane/H2O | Toluene/EtOH/H2O | 2-MeTHF | Solvent polarity and azeotropic water removal can be key. |
| Temperature | 80 °C | 100 °C | Microwave (120 °C) | Balance between reaction rate and catalyst stability. |
Table 1: Recommended starting conditions for optimizing a Suzuki coupling on a purine scaffold.
Problem 3: Ring Opening During C8-Lithiation
You are attempting to functionalize the C8 position of a 2-amino-6-chloropurine via lithiation, but you are isolating imidazole derivatives, indicating a ring-opening of the pyrimidine portion of the purine.
-
Probable Cause:
-
Lithiation of a purine with an unprotected N2-amino group and a leaving group at C6 (like chlorine) can induce the destruction of the pyrimidine ring.[8] The acidic proton of the amino group is deprotonated, and subsequent electronic rearrangement leads to ring cleavage.
-
-
Troubleshooting and Solutions:
-
Protect the N2-Amino Group:
-
The most effective solution is to protect the exocyclic amino group at the C2 position before attempting C8-lithiation.
-
Actionable Insight: The use of a tetrahydropyran (THP) protecting group for the N2-amino group has been shown to be effective in preventing this ring-opening side reaction, allowing for successful C8-functionalization.[8]
-
-
Alternative C8-Functionalization Methods:
-
If protecting group chemistry is not desirable, consider alternative methods for C8-functionalization that do not involve harsh basic conditions, such as direct C-H activation strategies.
-
-
Problem 4: Incomplete Amination or Byproduct Formation at C6
During the amination of a 6-chloropurine with a primary or secondary amine, you observe incomplete reaction or the formation of unexpected byproducts.
-
Probable Causes:
-
Insufficient Reactivity: The nucleophilic aromatic substitution (SNAr) may be slow due to the electron-donating nature of other substituents on the purine ring.
-
Hydrolysis of 6-Chloropurine: The 6-chloropurine starting material can undergo hydrolysis to form hypoxanthine derivatives, especially if water is present in the reaction mixture.
-
Side Reactions of the Amine: The amine reagent may undergo side reactions under the conditions used.
-
Buchwald-Hartwig Amination Side Reactions: If using a palladium-catalyzed Buchwald-Hartwig amination, side reactions can include hydrodehalogenation of the starting material or β-hydride elimination from the palladium-amide intermediate.[9]
-
-
Troubleshooting and Solutions:
-
For SNAr Reactions:
-
Increase Reaction Temperature: These reactions often require elevated temperatures or microwave irradiation to proceed efficiently.[10][11]
-
Use a Base: The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can scavenge the HCl generated and drive the reaction to completion.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred. Alcohols like isopropanol or n-butanol can also be effective.
-
-
For Buchwald-Hartwig Aminations:
-
This reaction is a powerful alternative for less reactive amines or when SNAr fails.
-
Actionable Insight: Careful selection of the palladium catalyst, ligand, and base is critical.[12][13][14] For instance, sterically hindered ligands can suppress side reactions like β-hydride elimination.[15] A thorough screening of reaction parameters is often necessary.
-
-
Workflow for C6-Amination Strategy
Caption: Decision workflow for C6-amination strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the purine ring for substitution?
A1: The reactivity of the purine ring is highly dependent on the type of reaction. For nucleophilic aromatic substitution on di- or trihalogenated purines, the C6 position is generally the most reactive, followed by C2, and then C8.[16] For electrophilic substitution, the C8 position is often the most susceptible. The nitrogen atoms' nucleophilicity for alkylation is generally N9 > N7 > N3 > N1.
Q2: I need to introduce substituents at C6, C8, and N9. In what order should I perform these reactions?
A2: A common and effective strategy is as follows:
-
N9-Substitution: Introduce the desired substituent at the N9 position first. This is often an alkyl or aryl group. As discussed, care must be taken to control the regioselectivity to avoid N7-alkylation.
-
C6-Substitution: The C6 position, often starting from a 6-chloropurine, is typically addressed next. The chloro group is a versatile handle for introducing a wide range of substituents via SNAr or cross-coupling reactions.
-
C8-Substitution: The C8 position is often the last to be functionalized. This can be achieved through various methods, including lithiation/electrophilic quench or palladium-catalyzed C-H activation.
This sequence can be modified depending on the specific target molecule and the compatibility of the functional groups. For example, in the synthesis of kinase inhibitors like Olomoucine II and Roscovitine, a common precursor is a 2,6-dichloropurine, which is sequentially substituted.[17][18][19]
Q3: What are some common protecting groups for purine synthesis, and what are the potential side reactions during their removal?
A3: Protecting groups are essential tools in purine synthesis.[20]
-
For Exocyclic Amines (e.g., at C2 or C6): Acyl groups (e.g., benzoyl, pivaloyl) are common. Deprotection is typically achieved with ammonia in methanol. A potential side reaction is the incomplete removal of the protecting group or transesterification if alcoholic solvents are used with strong bases.
-
For Imidazole Nitrogens (N7, N9):
-
Tetrahydropyran (THP): Introduced under acidic conditions and removed with aqueous acid. A potential side reaction during deprotection is the hydrolysis of other acid-labile groups in the molecule.[21]
-
Trityl (Tr) and Dimethoxytrityl (DMT): These are bulky groups often used to direct substitution to other positions. They are also acid-labile.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Removed with fluoride ions (e.g., TBAF). Ensure the absence of other fluoride-sensitive groups.
-
Q4: My final compound is difficult to purify. What are some common impurities I should look for?
A4: Common impurities in the synthesis of 6,8,9-trisubstituted purines include:
-
Regioisomers: The N7-alkylated isomer is a very common impurity if N9-alkylation was not completely selective.
-
Starting Materials: Unreacted halo-purines or boronic acids.
-
Byproducts from Coupling Reactions: Homocoupled products (biaryls from boronic acids) or hydrodehalogenated starting materials.
-
Hydrolysis Products: For example, 6-hydroxypurines (hypoxanthine analogs) from the hydrolysis of 6-chloropurines.
-
Partially Deprotected Intermediates: If protecting groups were used, their incomplete removal can lead to persistent impurities.
A combination of chromatographic techniques (e.g., flash chromatography on silica gel, preparative HPLC) is often necessary for the purification of the final products.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues | Semantic Scholar [semanticscholar.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Stability testing of 6-Chloro-9-phenyl-9h-purine under different conditions
Introduction
Welcome to the technical support guide for 6-Chloro-9-phenyl-9H-purine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this key chemical intermediate. Understanding the degradation pathways and stability profile of this compound is critical for ensuring the integrity of experimental data, developing robust formulations, and meeting regulatory requirements. This guide offers a combination of frequently asked questions, in-depth troubleshooting, and detailed experimental protocols to address challenges you may encounter during your stability testing workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
The structure of this compound features two primary points of potential instability: the purine ring system and the C6-chloro substituent. The most probable degradation pathways are:
-
Hydrolysis: The chloro group at the C6 position is an electrophilic site susceptible to nucleophilic substitution by water or hydroxide ions. This reaction would replace the chlorine with a hydroxyl group, yielding 9-phenylhypoxanthine. This is often the most significant degradation pathway, especially under acidic or basic conditions.[1][2]
-
Oxidation: The purine ring itself can be oxidized, a common degradation pathway for many purine derivatives.[3][4][5] This process can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants, leading to various oxidized products, including N-oxides or ring-opened species.
-
Photolysis: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical degradation.[6][7][8] Purine systems are known chromophores that can absorb light energy, leading to the formation of reactive excited states and subsequent degradation products.[6][8]
Q2: What are the ideal long-term storage conditions for solid this compound?
Based on its chemical properties, solid this compound should be stored in a tightly sealed container, protected from light, in an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (2-8°C) to minimize degradation.[9] This approach mitigates the risks of hydrolysis from atmospheric moisture, photolytic degradation, and thermal decomposition.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A stability-indicating analytical method is crucial for separating the intact parent compound from its potential degradation products. The most effective technique is High-Performance Liquid Chromatography (HPLC) , preferably with a photodiode array (PDA) detector and coupled to a Mass Spectrometer (MS).
-
HPLC-PDA: Allows for the quantification of the parent compound and detection of new peaks corresponding to degradants. The PDA detector helps in assessing peak purity.
-
LC-MS: Is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information, which aids in structural elucidation.
Troubleshooting Guide: Experimental Issues
Q4: My HPLC analysis shows a new, more polar peak appearing over time, even in my control sample stored in an aqueous buffer. What is likely happening?
This is a classic sign of hydrolysis. The chloro group at the C6 position is being displaced by a hydroxyl group from the water, forming 9-phenylhypoxanthine. This new compound is more polar than the parent 6-chloro derivative, causing it to elute earlier on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the expected mass of 9-phenylhypoxanthine (M+H⁺ = 213.07 g/mol , a decrease of 18.9 Da from the parent compound's chlorine isotope mass).
-
Solvent Choice: For short-term experiments or stock solutions, use anhydrous aprotic solvents like DMSO or DMF. If aqueous buffers are necessary, prepare them fresh and use them immediately.
-
pH Control: The rate of hydrolysis is pH-dependent. If possible, conduct your experiments at a neutral or slightly acidic pH where the rate may be slower, though this must be determined empirically.
Q5: I am conducting a photostability study according to ICH Q1B guidelines, but my results are not reproducible. What am I doing wrong?
Reproducibility issues in photostability studies often stem from inconsistent light exposure or temperature effects.[10] Troubleshooting Steps:
-
Use a Calibrated Light Source: Ensure your photostability chamber provides a controlled, measurable output of both UV-A and visible light, as specified in ICH Q1B.[10]
-
Include a Dark Control: Always run a parallel experiment with a sample wrapped in aluminum foil (or otherwise protected from light) but kept in the same chamber. This allows you to distinguish between photolytic and thermal degradation.[10]
-
Control Temperature: High-intensity lamps can generate significant heat. Ensure the chamber has effective temperature control to prevent thermal degradation from confounding your results.[11]
-
Sample Presentation: Expose a thin, uniform layer of the solid material or a consistent volume and concentration of the solution to the light source to ensure uniform exposure.
Q6: My forced degradation study with hydrogen peroxide resulted in the complete loss of the parent compound and no distinct degradation peaks. How can I optimize this?
This indicates the oxidative conditions were too harsh, leading to rapid and complete degradation into multiple small fragments or polymeric material that are not well-retained or resolved by HPLC. Forced degradation aims for 10-20% degradation to reveal primary pathways, not complete destruction.[12]
Troubleshooting Steps:
-
Reduce Peroxide Concentration: Start with a much lower concentration of H₂O₂, for example, 0.1% or 0.5%, instead of the commonly used 3%.
-
Shorten Exposure Time: Analyze samples at earlier time points (e.g., 1, 4, 8 hours) to capture the initial degradation products before they degrade further.
-
Lower the Temperature: Perform the oxidation at room temperature or even on ice to slow down the reaction rate.
-
Consider Alternative Oxidants: If H₂O₂ remains too aggressive, consider a milder oxidant like AIBN or subject the sample to atmospheric oxygen under high-intensity light.
Visualizing Experimental Design & Degradation
References
- 1. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Acceleration of purine degradation by periodontal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Formation of purine photoproducts in a defined human DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 5470-24-6 [sigmaaldrich.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. akjournals.com [akjournals.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Crystallization of 6-Chloro-9-phenyl-9H-purine
Welcome to the technical support guide for the crystallization of 6-Chloro-9-phenyl-9H-purine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges in obtaining high-quality crystals of this key synthetic intermediate. Our approach moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible methodology.
Part 1: The Foundation for Success - Pre-Crystallization Considerations
The quality of your starting material is the single most critical factor determining the success of a crystallization experiment. Attempting to crystallize an impure compound often leads to common issues such as oiling out, formation of amorphous precipitates, or complete failure to crystallize. Impurities can disrupt the ordered packing of molecules into a crystal lattice and may also increase the solubility of the target compound, preventing the necessary supersaturation.[1][2][3]
FAQ: How pure does my this compound need to be before I start?
Answer: For optimal results, your starting material should be at least >95% pure. Impurities can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice, undermining the entire purpose of the purification.[2][3][4] If your crude material contains significant side products or residual solvents from the preceding synthetic steps, a preliminary purification by flash column chromatography is strongly recommended.
A common purification strategy for purine derivatives involves silica gel chromatography.[5]
| Purification Technique | Recommended Solvent System | Rationale |
| Flash Chromatography (Silica Gel) | Hexane/Ethyl Acetate Gradient | This system is effective for separating purines of intermediate polarity. The less polar hexane elutes non-polar impurities, while a gradual increase in the more polar ethyl acetate elutes the target compound.[5] |
| Dichloromethane/Methanol Gradient | For more polar impurities, a dichloromethane/methanol system can provide better separation.[5] |
Part 2: Core Experimental Protocols
Based on the physicochemical properties of similar purine structures and published crystallization data for related derivatives, we provide two robust protocols. The choice between them depends on the quantity of material, available equipment, and observed behavior of the compound.
Protocol 1: Slow Evaporation Crystallization
This is the most straightforward method and is highly effective for compounds that are sparingly soluble at room temperature. A published procedure for a similar purine derivative successfully employed slow evaporation from ethyl acetate.[6]
Step-by-Step Methodology:
-
Dissolution: In a clean vial or beaker, dissolve the purified this compound in a high-quality solvent. Ethyl acetate is a recommended starting point.[6] Add just enough solvent at room temperature to fully dissolve the solid.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm) into a clean crystallization dish or vial. This removes potential unwanted nucleation sites.
-
Evaporation: Cover the vessel with a cap or parafilm. Using a needle, pierce a few small holes in the covering. This allows the solvent to evaporate slowly over time.
-
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Crystal Growth: Allow the setup to stand undisturbed for several hours to days. As the solvent evaporates, the concentration of the compound will slowly increase, leading to spontaneous nucleation and the growth of well-defined crystals.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and collect the crystals. Wash them gently with a small amount of cold, fresh solvent and dry under vacuum.
Caption: Workflow for Slow Evaporation Crystallization.
Protocol 2: Cooling Crystallization
This method is ideal when the compound has a significantly higher solubility in a given solvent at elevated temperatures than at lower temperatures.[7]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble near the solvent's boiling point. Based on similar compounds, methanol or ethyl acetate are good candidates.
-
Dissolution: Place the purified compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hotplate) while stirring until the solid dissolves completely. If it doesn't dissolve, add small portions of hot solvent until a clear solution is achieved.[4]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Insulating the flask can help slow the cooling rate.[8]
-
Crystal Growth: As the solution cools, its ability to hold the compound in solution decreases, leading to supersaturation and subsequent crystal formation.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[4]
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass or desiccator to dry completely.[10]
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during crystallization experiments in a direct question-and-answer format.
Q1: My sample is not crystallizing, even after cooling and waiting. What should I do?
A1: This is a classic problem indicating that the solution has not reached a sufficient level of supersaturation.[11]
-
Induce Crystallization:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[8][12]
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the solution. This provides a perfect template for new crystals to grow upon.[11][12]
-
-
Increase Concentration:
-
Evaporation: Gently warm the solution or use a stream of inert gas (like nitrogen) to evaporate a small portion of the solvent. This will increase the solute concentration. Re-cool the solution slowly.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify, then allow it to stand. This technique, also known as anti-solvent crystallization, reduces the overall solubility of your compound.[8]
-
Q2: My sample "oiled out," forming liquid droplets instead of solid crystals. How can I fix this?
A2: Oiling out occurs when the solute's melting point is lower than the temperature of the solution, or when the concentration of the solute is too high, causing it to separate as a liquid phase instead of a solid crystal.[12] This is problematic because impurities often dissolve well in the oil, leading to a poor purification.[10]
-
Redissolve and Slow Down: Add more solvent to the mixture and heat it until the oil completely redissolves. Then, allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.[8]
-
Lower Crystallization Temperature: If possible, try the crystallization at a lower temperature range to ensure the solution temperature stays below the compound's melting point.
-
Change Solvent: The chosen solvent may not be appropriate. Try a different solvent or a solvent mixture. For instance, if you are using ethyl acetate, try a mixture of ethyl acetate and hexane.
Q3: I obtained a powder or amorphous precipitate, not well-defined crystals. What went wrong?
A3: This typically happens when nucleation occurs too rapidly and massively, a result of the solution becoming supersaturated too quickly.[11]
-
Reduce Supersaturation: Start with a slightly more dilute solution (i.e., use a little more hot solvent than the absolute minimum required for dissolution). This will slow down the rate at which supersaturation is achieved upon cooling.
-
Slower Cooling: Ensure the cooling process is as slow as possible. Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature first, undisturbed.
Q4: The crystals are very small or needle-like. How can I grow larger, more block-like crystals?
A4: The formation of numerous small crystals or needles indicates a high nucleation rate relative to the crystal growth rate.[11] To get larger crystals, you need to favor growth over nucleation.
-
Slow Down Cooling: This is the most effective method. A slower temperature drop reduces the degree of supersaturation at any given time, allowing existing crystals to grow larger rather than forming many new nuclei.[8]
-
Use Slightly More Solvent: Exceeding the minimum amount of hot solvent by a small margin will keep the compound soluble for longer during cooling, providing a larger window for controlled growth.[12]
-
Seeding: Introducing a single, high-quality seed crystal into a solution that is only slightly supersaturated can promote controlled growth on that seed, resulting in a larger final crystal.[11]
References
- 1. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 2. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Biological Activity of 6-Chloro-9-phenyl-9H-purine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloro-9-phenyl-9H-purine analogs. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of synthesis, assay development, and optimization of this promising class of molecules. The purine scaffold is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors, and understanding its structure-activity relationship (SAR) is paramount for success.[1][2][3]
Part 1: Frequently Asked Questions (FAQs) - Synthesis & Handling
This section addresses common practical challenges encountered during the synthesis and handling of this compound analogs.
Q1: I'm having trouble with the regioselectivity of my initial purine synthesis, obtaining a mix of N7 and N9 isomers. How can I improve N9 selectivity?
A1: This is a classic challenge in purine chemistry. The N7 and N9 positions have similar nucleophilicity. To favor N9 substitution:
-
Use of Protecting Groups: Employing a protecting group like trimethylsilyl (TMS) can direct substitution to the N9 position. Silylating 6-chloropurine with reagents like hexamethyldisilazane (HMDS) generates 6-chloro-9-(trimethylsilyl)-9H-purine, which then serves as a versatile intermediate for subsequent reactions, such as Vorbrüggen glycosylation or other N9 substitutions.[4]
-
Reaction Conditions: Base and solvent choice are critical. Using a milder base and a non-polar solvent can sometimes favor the thermodynamically more stable N9 product. For instance, condensation reactions of 6-chloropurine with sulfonyl chlorides have shown good N9 regioselectivity.[5]
Q2: My final compound has poor aqueous solubility. What are some initial troubleshooting steps?
A2: Poor aqueous solubility is a frequent hurdle that can compromise both in vitro assays and in vivo studies.[6][7]
-
Initial Assessment: First, confirm the issue with a simple kinetic solubility test. If the compound precipitates in your assay buffer, the results will be unreliable.
-
Formulation Strategies: For initial in vitro testing, using a co-solvent like DMSO is standard. However, ensure the final DMSO concentration is low (typically <0.5%) to avoid artifacts.
-
Structural Modification: If poor solubility is a persistent issue, medicinal chemistry strategies are necessary. This is a major focus of the troubleshooting guide in Part 2. Key strategies include disrupting molecular planarity or introducing polar functional groups.[6][7][8][9]
Q3: The chlorine at the C6 position is less reactive than expected in my nucleophilic aromatic substitution (SNAr) reaction. How can I drive the reaction to completion?
A3: The reactivity of the 6-chloro group is essential for diversification.[4] If you're facing sluggish reactions:
-
Increase Temperature: Many SNAr reactions on this scaffold require heating, sometimes to temperatures above 80 °C.[10]
-
Choice of Base: A strong, non-nucleophilic base (e.g., DIPEA) is often required to deprotonate the incoming nucleophile and scavenge the HCl byproduct.
-
Microwave Synthesis: Consider using a microwave reactor. It can significantly reduce reaction times and improve yields for difficult substitutions.
Part 2: Troubleshooting Guide - Enhancing Biological Activity
This section is structured as a decision-making guide for optimizing the biological activity of your analogs, primarily in the context of kinase inhibition, a common target for this scaffold.[2][11]
Scenario 1: My lead compound has low potency (High IC50). How do I improve it?
Improving potency is a primary goal of lead optimization. For purine-based kinase inhibitors, this involves enhancing interactions within the ATP-binding site.[12]
Caption: Iterative cycle for potency improvement.
-
Step 1: Understand the Binding Mode:
-
The "Why": Before making changes, you need a hypothesis. Purine scaffolds typically anchor in the kinase hinge region via hydrogen bonds.[13] The substituents at the C2, C6, and N9 positions then explore different pockets of the ATP-binding site.
-
The "How": If a crystal structure is unavailable, use molecular docking to predict the binding pose of your lead compound within the target kinase. This helps identify which vectors are pointing towards key pockets or solvent-exposed regions.
-
-
Step 2: Systematically Modify Key Positions:
-
C6-Position: This position often points towards the ribose-binding pocket. Introducing polar groups here can be beneficial for CDK2 inhibition, for instance.[14] Start with small, flexible linkers (e.g., amines, ethers) attached to various cyclic or acyclic groups.
-
N9-Position (Phenyl Group): This group is often solvent-exposed. Modifications here can improve solubility and pick up additional interactions. Consider adding electron-donating or withdrawing groups to the phenyl ring to modulate electronic properties and binding.[15][16]
-
C2-Position: The C2 position can be used to access deeper parts of the ATP pocket and is a key handle for improving selectivity.[2] Adding small amino or aryl groups can significantly boost potency.
-
| Compound ID | C2-Substituent | C6-Substituent | N9-Substituent | IC50 (nM) |
| Parent-01 | H | Cl | Phenyl | 5,200 |
| Analog-C6a | H | -NH-Cyclopropyl | Phenyl | 850 |
| Analog-C6b | H | -O-CH2-Pyridine | Phenyl | 1,200 |
| Analog-N9a | H | -NH-Cyclopropyl | 4-Fluoro-phenyl | 450 |
| Analog-C2a | -NH2 | -NH-Cyclopropyl | 4-Fluoro-phenyl | 95 |
This table illustrates how iterative modifications can lead to a substantial improvement in potency.
Scenario 2: My compound is potent but lacks selectivity. How can I improve it?
Selectivity is crucial to minimize off-target effects.[11] Since the ATP-binding site is conserved across the kinome, achieving selectivity is challenging but possible.[17]
-
Exploit Unique Gatekeeper Residues: The "gatekeeper" residue, which sits at the entrance to a hydrophobic back pocket, varies in size across different kinases. If your target has a small gatekeeper (e.g., Thr), you can design bulky substituents that would clash with larger gatekeepers (e.g., Met, Phe) in other kinases.
-
Target Allosteric Pockets: Design substituents that extend out of the conserved ATP site to bind to adjacent, less-conserved regions.
-
Kinome Profiling: Use a commercial service to screen your inhibitor against a large panel of kinases (e.g., >300).[18] This provides a global view of your compound's selectivity and can reveal unexpected off-target activities that need to be addressed.[18]
Scenario 3: My compound is potent in biochemical assays but inactive in cell-based assays. What's wrong?
This is a common and frustrating problem. The discrepancy often points to issues with cell permeability, stability, or high intracellular ATP concentrations.[19][20]
Caption: Decision tree for cell-based inactivity.
-
Problem 1: Poor Cell Permeability
-
The "Why": The compound can't cross the cell membrane to reach its intracellular target. This is often due to high polarity (low LogP) or too many hydrogen bond donors.
-
Troubleshooting:
-
Calculate physicochemical properties (e.g., cLogP, Polar Surface Area).
-
Run a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Modify the structure to be more lipophilic or to reduce hydrogen bond donors, without sacrificing potency.
-
-
-
Problem 2: High Intracellular ATP Concentration
-
The "Why": Most biochemical kinase assays are run at low ATP concentrations (often near the Km of the enzyme) to increase sensitivity.[20] However, cellular ATP levels are in the millimolar range (1-5 mM).[21] This high concentration of the natural substrate can outcompete your ATP-competitive inhibitor.
-
Troubleshooting:
-
Re-run your biochemical assay at a high ATP concentration (e.g., 1 mM) to see if the IC50 shifts significantly. A large shift indicates strong ATP competition.
-
Design strategies to increase the inhibitor's residence time on the target or develop non-ATP competitive inhibitors.
-
-
-
Problem 3: Compound Instability or Efflux
-
The "Why": The compound may be rapidly metabolized by the cell or actively pumped out by efflux transporters (like P-glycoprotein).
-
Troubleshooting:
-
Perform a liver microsome stability assay to check for metabolic liabilities.
-
If efflux is suspected, co-administer with a known efflux pump inhibitor in your cell-based assay.
-
-
Part 3: Key Experimental Protocols
Adherence to robust, validated protocols is essential for generating reproducible data.
Protocol 1: Universal In Vitro Kinase Assay (Fluorescence-Based)
This protocol provides a general framework for measuring kinase activity and inhibitor potency using a fluorescence-based method, such as TR-FRET or Fluorescence Polarization.[22][23]
Principle: The assay measures the phosphorylation of a specific substrate by the target kinase. The detection method (e.g., an antibody that recognizes the phosphorylated substrate) generates a fluorescent signal proportional to kinase activity. Inhibitors will cause a decrease in this signal.[22]
Materials:
-
Target Kinase (recombinant)
-
Kinase-specific substrate (e.g., biotinylated peptide)
-
Kinase Assay Buffer (typically contains Tris-HCl, MgCl2, DTT, BSA)
-
ATP solution
-
Test Compounds (dissolved in DMSO)
-
Detection Reagents (e.g., TR-FRET antibody pair)
-
Microplate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase and its substrate in kinase assay buffer.
-
Add the kinase/substrate mix to the wells containing the compounds and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare an ATP solution in kinase buffer.
-
Start the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be close to the Km value for the kinase to ensure assay sensitivity.[20][24]
-
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Reaction Termination & Detection:
-
Stop the reaction by adding a stop buffer containing EDTA (to chelate Mg2+) and the detection reagents.
-
Incubate for the recommended time (e.g., 60 minutes) to allow the detection signal to develop.
-
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol measures the effect of your compounds on the proliferation or viability of cancer cell lines.
Principle: These assays use a reagent that is converted into a colored (MTS) or luminescent (CellTiter-Glo®) product by metabolically active cells. The signal is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of your compounds to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTS reagent) to each well according to the manufacturer's instructions.
-
Signal Detection: After a short incubation, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chloro-9-(trimethylsilyl)-9H-purine|Research Chemical [benchchem.com]
- 5. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 17. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Purine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective synthesis of purine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing the purine scaffold. The purine core, with its multiple reactive nitrogen and carbon atoms, presents a significant synthetic challenge where controlling regioselectivity is paramount for achieving the desired biological activity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The advice herein is grounded in established mechanistic principles and field-proven methodologies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My N-alkylation or N-glycosylation reaction is producing an inseparable mixture of N7 and N9 isomers. How can I improve the selectivity for the desired N9 isomer?
Probable Cause: The N7 and N9 positions on the purine anion are tautomerically equivalent, and direct alkylation often leads to mixtures.[1] The N9 isomer is typically the thermodynamically more stable product, while the N7 isomer is often the kinetically favored one.[2][3] Your reaction conditions may not be optimized to allow for equilibration to the thermodynamic product.
Solution Strategy:
To favor the formation of the N9-substituted purine, you must employ conditions that promote thermodynamic control.
-
Reaction Temperature and Time: Increase the reaction temperature and prolong the reaction time. This allows the initially formed kinetic N7 product to potentially revert to the purine anion and re-alkylate to form the more stable N9 isomer.
-
Base and Solvent Selection: Standard alkylation conditions using bases like NaH, K₂CO₃, or DBU in polar aprotic solvents (e.g., DMF, acetonitrile) often favor N9 substitution, especially at elevated temperatures.[4] Microwave-assisted synthesis can also accelerate the formation of the N9 product while reducing side reactions.
-
The Vorbrüggen Glycosylation: For nucleoside synthesis, the classic Vorbrüggen method, which uses silylated purines and a glycosyl donor activated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), almost exclusively yields the N9 isomer.[5]
-
Steric Hindrance: Introduce a bulky substituent at the C6 position of the purine. This can sterically shield the N7 position, thus directing incoming electrophiles to the N9 position. For example, 6-(heteroaryl)purines with a coplanar conformation can effectively block the N7 site.[6]
Q2: For my research, I need the less common N7 isomer. My attempts at direct alkylation predominantly yield the N9 product. What conditions favor N7 regioselectivity?
Probable Cause: As mentioned, N9 is the thermodynamic product. To obtain the N7 isomer, you must use conditions that trap the kinetically favored product before it can equilibrate.
Solution Strategy:
Achieving N7 selectivity requires careful control of reaction parameters to operate under a kinetic regime.
-
Low-Temperature Conditions: Perform the reaction at lower temperatures (e.g., room temperature down to 0°C or below). This minimizes the energy available for the reaction to overcome the barrier to the more stable N9 product or for the N7 product to revert.
-
Specific Lewis Acids: For glycosylations and some alkylations (like tert-alkylation), the choice of Lewis acid is critical. While TMSOTf favors N9, catalysts like SnCl₄ or TiCl₄ have been shown to dramatically reverse the selectivity in favor of the N7 isomer.[5][7][8] This is a cornerstone of modern N7-selective synthesis.
-
Protecting Group Strategy: Employ a protecting group that selectively blocks the N9 position. While this requires additional synthetic steps (protection/deprotection), methods like protecting the N9 position via reduction, alkylating at N7, and then reoxidizing can provide unambiguous access to N7-alkylated purines.[2]
-
Pre-complexation: In some cases, using metal catalysts that can pre-coordinate to the purine ring in a specific manner can direct alkylation to the N7 position.
| Parameter | To Favor N9 Isomer (Thermodynamic) | To Favor N7 Isomer (Kinetic) | Key References |
| Temperature | Elevated (e.g., >80°C to reflux) | Low (e.g., 0°C to room temperature) | [2][3] |
| Reaction Time | Prolonged | Short | [2] |
| Lewis Acid (Glycosylation) | TMSOTf, BF₃·OEt₂ | SnCl₄, TiCl₄ | [5][7] |
| Strategy | Allow for equilibration | Trap initial product | [2][3] |
| Protecting Groups | Use C6 steric bulk to block N7 | Use a specific N9-protecting group | [1][6] |
Q3: I am attempting a direct C-H functionalization on my purine substrate, but I am getting poor regioselectivity between the C2, C6, and C8 positions. What governs the site of reaction?
Probable Cause: The regioselectivity of direct C-H functionalization is dictated by the intrinsic electronic properties of the purine ring and the mechanism of the reaction (electrophilic, nucleophilic, or radical).[9] The purine core consists of an electron-deficient pyrimidine ring fused to an electron-rich imidazole ring.[10]
Solution Strategy:
Choose your reaction type based on the position you want to functionalize.
-
For C8 Functionalization (Electron-Rich Site): Use electrophilic reagents or metal-catalyzed reactions that proceed via an electrophilic pathway.
-
Electrophilic Attack: Halogenation (e.g., with NBS or Br₂) typically occurs at the C8 position.[10]
-
Palladium-Catalyzed C-H Arylation: Direct arylation with aryl halides, often catalyzed by palladium, is highly regioselective for the C8 position.[11]
-
C-H Cyanation: A method involving triflic anhydride activation followed by nucleophilic cyanation with TMSCN affords C8-cyanated purines.[10]
-
-
For C6 Functionalization (Electron-Deficient Site): Use nucleophilic or radical reagents.
-
Nucleophilic Attack: While less common for direct C-H attack, derivatization of 6-chloropurines is a standard nucleophilic aromatic substitution.
-
Minisci-type (Radical) Reactions: This is a powerful method for C6 functionalization. Generating alkyl radicals (e.g., from alcohols or carboxylic acids) under oxidative conditions allows for regioselective attack at the electron-deficient C6 position.[12][13][14]
-
-
For C2 Functionalization: This is often the most challenging position. Selectivity can sometimes be achieved by modifying the electronics with directing groups. For instance, a strong electron-donating group at C6 (like -NEt₂) can direct cyanation to the C2 position.[10]
Caption: Workflow for selecting a C-H functionalization strategy.
Q4: I have synthesized my N-substituted purine, but I am uncertain whether I have the N7 or N9 isomer. How can I definitively determine the regiochemistry?
Probable Cause: 1D ¹H and ¹³C NMR are often insufficient to unambiguously distinguish between N7 and N9 isomers, as the chemical shift differences can be subtle and substrate-dependent.
Solution Strategy:
Advanced 2D NMR techniques are the gold standard for assigning purine regiochemistry in solution. X-ray crystallography provides definitive proof in the solid state if a suitable crystal can be obtained.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful NMR method for this problem. It shows correlations (couplings) between protons and carbons over 2-3 bonds.
-
For N9 Isomers: The protons on the substituent attached to the nitrogen (e.g., the H-1' proton of a sugar or the α-CH₂ protons of an alkyl chain) will show a 3-bond correlation to both C4 and C8 of the purine ring.
-
For N7 Isomers: These same protons will show a 3-bond correlation to both C5 and C8 . The absence of a correlation to C4 and the presence of one to C5 is the key differentiator.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space.
-
In many conformations, the substituent's protons at the N9 position are spatially closer to the H8 proton than the N7 substituent's protons are. A strong NOE between the substituent protons and H8 can be indicative of an N9 isomer, but this is conformation-dependent and less definitive than HMBC.
-
Caption: Diagnostic ³J C,H correlations observed in HMBC spectra.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in purine reactions?
The regioselectivity is primarily a balance of three factors:
-
Electronic Effects: The purine ring system has distinct electronic properties. The pyrimidine ring (containing N1, C2, N3, C4, C5, C6) is generally electron-deficient and susceptible to nucleophilic attack, particularly at C2 and C6. The imidazole ring (N7, C8, N9) is electron-rich and is the preferred site for electrophilic attack (at C8).[10]
-
Steric Hindrance: The accessibility of a reaction site can be blocked by nearby substituents. A large group at C6 can hinder reactions at N7, favoring N9.[6] Similarly, a bulky N9 substituent can direct C-H functionalization to C2/C6 by blocking C8.
-
Kinetic vs. Thermodynamic Control: As detailed in the troubleshooting guide, many reactions on the purine nitrogens are reversible or can proceed through different pathways. Kinetic control (low temp, short time) yields the product that is formed fastest (often N7), while thermodynamic control (high temp, long time) yields the most stable product (often N9).[2][3]
Q2: How can protecting groups be strategically used to control regioselectivity?
Protecting groups are essential tools for directing reactions on the purine core.[15]
-
Steric Directing Groups: A bulky protecting group can be installed on a specific atom to physically block reaction at adjacent sites. For example, the 2,3-dicyclohexylsuccinimide (Cy₂SI) group, when installed on the exocyclic amino group of adenine, can cover the N7 position, leading to high regioselectivity for N9 glycosylation.[1]
-
Blocking Reactivity: The most straightforward use is to protect one potential reaction site to force the reaction to occur at another. For instance, if both C2 and C6 are halogenated, protecting one site (e.g., via a bulky ether) could allow for selective cross-coupling at the other.
-
Modifying Electronics: A protecting group can alter the electron density of the ring. For example, silylating the purine nitrogens not only increases solubility in organic solvents but also activates the molecule for reactions like Vorbrüggen glycosylation.[5]
Q3: What is a general experimental protocol for achieving N7-selective alkylation?
The following protocol is a representative method for the kinetically controlled, SnCl₄-catalyzed synthesis of N7-alkylated purines, based on methodologies described in the literature.[2][3]
Protocol: N7-Selective tert-Butylation of 6-Chloropurine
Materials:
-
6-Chloropurine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
tert-Butyl bromide
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
Procedure:
-
Silylation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), suspend 6-chloropurine (1.0 eq) in anhydrous DCE. Add BSA (2.5 eq) and heat the mixture to reflux (approx. 80-85°C) until the solution becomes clear (typically 1-2 hours). This indicates the formation of the silylated purine.
-
Cooling: Cool the reaction mixture to room temperature.
-
Addition of Reagents: Add tert-butyl bromide (3.0 eq) to the solution. Following this, slowly add SnCl₄ (2.0 eq) dropwise via syringe. The addition is often exothermic. Maintain the temperature at or below room temperature using a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The goal is to capture the kinetic N7 product. Reaction times are typically short (e.g., 30 minutes to a few hours). Over-running the reaction may lead to the formation of the thermodynamic N9 isomer.
-
Quenching: Once the starting material is consumed or the optimal N7:N9 ratio is reached, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N7 isomer from any N9 isomer and other byproducts.
-
Characterization: Confirm the regiochemistry of the purified product using 2D NMR (HMBC) as described in Troubleshooting Q4.
References
- 1. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective C6-H Hydroxyalkylation of Purines and Purine Nucleosides via α-C-H Functionalization of Alcohols at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jocpr.com [jocpr.com]
Technical Support Center: Purification Strategies for Complex Mixtures of Purine Analogs
Welcome to the Technical Support Center for the purification of purine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the unique challenges encountered when purifying these complex molecules. The synthesis of purine analogs often yields intricate mixtures containing starting materials, byproducts, and isomers, making efficient purification a critical step for accurate biological evaluation.[1] This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying purine analogs?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for the purification of purine analogs due to its high resolution and scalability.[1] It is particularly effective for separating compounds with varying polarities. For non-polar to moderately polar purine analogs, silica gel chromatography with solvent systems like hexane/ethyl acetate or dichloromethane/methanol is also a common and cost-effective initial purification step.[2]
Q2: My highly polar purine analog is not retained on a C18 column and elutes in the void volume. What should I do?
A2: This is a common issue with very polar compounds. Here are a few strategies to address this:
-
Switch to a More Polar Stationary Phase: Consider using a column with a different chemistry, such as a polar-embedded or polar-endcapped C18 column, which is designed for better retention of polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds.[3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.
-
Use an Ion-Pairing Reagent: For ionizable purine analogs, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a C18 column.[4]
Q3: I'm observing poor peak shape (tailing or fronting) during my HPLC purification. What are the likely causes and solutions?
A3: Poor peak shape can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with basic purine analogs, causing peak tailing. Adding a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can suppress these interactions and improve peak shape.[2]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of your purine analog and its interaction with the stationary phase. Adjusting the pH can often improve peak symmetry.
Q4: Can I use recrystallization to purify my purine analog?
A4: Yes, recrystallization can be a very effective and economical purification method, especially for obtaining highly pure crystalline material. The key is to find a suitable solvent or solvent system in which your purine analog has high solubility at elevated temperatures and low solubility at cooler temperatures.[5] Common solvents for recrystallization of organic compounds include ethanol, acetone, and mixtures like hexane/ethyl acetate.[1] For some purine derivatives like uric acid and its salts, water can be an effective recrystallization solvent due to their increased solubility in hot water.[3]
In-Depth Troubleshooting Guides
Issue 1: Co-elution of Impurities with the Target Purine Analog in RP-HPLC
Scenario: You have optimized your RP-HPLC gradient, but a critical impurity consistently co-elutes with your target compound, preventing you from achieving the desired purity.
Causality: Co-elution occurs when the target compound and an impurity have very similar polarities and, therefore, similar retention times under the chosen chromatographic conditions. To resolve this, you need to alter the selectivity of your separation, which means changing the relative retention of the two compounds.
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting impurities.
Step-by-Step Solutions:
-
Optimize the Gradient: A shallower gradient around the elution time of your compound can sometimes provide enough resolution to separate closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Adjust Mobile Phase pH: If your purine analog or the impurity has ionizable functional groups, changing the pH of the mobile phase can alter their retention times differently, leading to separation.
-
Change the Stationary Phase: If the above steps fail, the interaction between your compounds and the stationary phase needs to be altered more significantly. Switching to a column with a different chemistry, such as a phenyl-hexyl or a cyano phase, can provide a different selectivity.
-
Utilize an Orthogonal Purification Strategy: If co-elution persists, a purification technique with a different separation mechanism is necessary. This is known as an orthogonal approach.[6] For example, if you are using RP-HPLC (separation based on hydrophobicity), you could switch to HILIC (separation based on hydrophilicity) or mixed-mode chromatography, which utilizes multiple interaction modes.[7][8]
Issue 2: Low Recovery of Purine Analog After Preparative HPLC
Scenario: After a successful analytical scale separation, you scale up to preparative HPLC but experience a significant loss of your target compound, resulting in low recovery.
Causality: Low recovery in preparative HPLC can stem from several factors, including sample precipitation, irreversible adsorption to the column, or inefficient elution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery in preparative HPLC.
Step-by-Step Solutions:
-
Assess Sample Solubility: Your crude sample may be dissolving in a strong organic solvent for injection, but if it is not soluble in the initial mobile phase conditions, it can precipitate at the head of the column.[9] To mitigate this, try to dissolve the sample in the mobile phase or a solvent mixture that is as weak as possible while maintaining solubility.
-
Optimize Elution Conditions: Your compound might be strongly retained on the column. Ensure your gradient goes to a high enough percentage of the strong solvent to completely elute the compound. In some cases, adding a stronger solvent (e.g., isopropanol) or a modifier can help.
-
Column Passivation: For particularly "sticky" compounds, active sites on the column packing material can lead to irreversible adsorption. A "passivation" run with a blank injection or a solution of a strongly binding compound can sometimes block these active sites.
-
Alternative Column Chemistry: If your purine analog has a high affinity for the stationary phase, consider a less retentive column (e.g., C8 instead of C18) or a different type of stationary phase altogether.
Data Presentation: Comparison of Purification Strategies
The choice of purification strategy significantly impacts the final purity and yield of the purine analog. The following table provides an illustrative comparison of different techniques for a hypothetical polar purine analog.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-80% | Cost-effective, scalable, provides crystalline material.[5] | Finding a suitable solvent can be time-consuming, not suitable for all compounds.[1] |
| Silica Gel Chromatography | 90-98% | 70-90% | Inexpensive, good for initial cleanup of non-polar to moderately polar compounds.[2] | Can lead to sample degradation for sensitive compounds, limited resolution for very similar compounds. |
| Reversed-Phase HPLC (RP-HPLC) | >98% | 70-90% | High resolution, widely applicable, good for a range of polarities.[1] | Can be expensive, may require method development, not ideal for very polar compounds without modification. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | >98% | 75-95% | Excellent for very polar compounds that are not retained in RP-HPLC.[3] | Can have longer equilibration times, sensitive to water content in the sample and mobile phase. |
| Mixed-Mode Chromatography (MMC) | >99% | 80-95% | Offers unique selectivity by combining multiple interaction modes, can simplify multi-step purifications.[7][8] | Method development can be more complex, fewer column choices available compared to RP-HPLC. |
Experimental Protocols
Protocol 1: General Method Development for RP-HPLC Purification of a Novel Purine Analog
-
Analytical Method Development: a. Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.[9] b. Scouting Gradient: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with a broad gradient (e.g., 5-95% Acetonitrile in water with 0.1% Formic Acid over 20 minutes) to determine the approximate retention time of the target compound.[1] c. Method Optimization: Adjust the gradient to be shallower around the retention time of the target compound to improve resolution from nearby impurities. If peak shape is poor, consider changing the mobile phase modifier (e.g., to 0.1% TFA) or the organic solvent (e.g., to Methanol).[9]
-
Scale-Up to Preparative HPLC: a. Method Scaling: Based on the optimized analytical method, scale the gradient and flow rate for a preparative column (e.g., 21.2 x 250 mm, 10 µm). A common approach is to maintain the same linear velocity of the mobile phase.[9] b. Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent and, if possible, dilute it with the initial mobile phase to prevent precipitation upon injection.[9] c. Purification Run and Fraction Collection: Perform the preparative run and collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.[1] d. Post-Purification Processing: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.[1]
Protocol 2: Recrystallization of a Purine Analog
-
Solvent Selection: a. In a small test tube, add a small amount of your crude purine analog. b. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. c. Heat the mixture. A suitable solvent will dissolve the compound when hot. d. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Recrystallization Procedure: a. Dissolve the crude purine analog in the minimum amount of the hot solvent in an Erlenmeyer flask. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature to form large, pure crystals. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. f. Dry the crystals to remove any residual solvent.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. teledynelabs.com [teledynelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 5. mt.com [mt.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimizing selectivity of anion hydrophobic multimodal chromatography for purification of a single‐chain variable fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
The Evolving Landscape of Purine-Based Inhibitors: A Comparative Efficacy Analysis of the 6-Chloro-9-phenyl-9H-purine Scaffold
For researchers, scientists, and drug development professionals, the purine scaffold represents a cornerstone in the design of kinase inhibitors and antimetabolites. Its inherent ability to mimic adenosine triphosphate (ATP) has made it a privileged structure in the quest for targeted therapies against a multitude of diseases, most notably cancer.[1] This guide provides an in-depth, objective comparison of the efficacy of compounds derived from the 6-Chloro-9-phenyl-9H-purine backbone against other established purine inhibitors. By synthesizing experimental data from various studies, we aim to provide a clear, evidence-based resource to inform future research and development.
The Purine Advantage: A Legacy of Kinase Inhibition
Purine analogues have a rich history in medicinal chemistry, leading to the development of potent kinase inhibitors and antimetabolites used in oncology.[1] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP pocket of kinases and thereby blocking their catalytic activity.[2] This mechanism is central to the action of numerous cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in regulating the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of cancer, making these enzymes a prime target for therapeutic intervention.
This guide will delve into the comparative efficacy of various purine-based inhibitors, with a special focus on derivatives of the versatile this compound scaffold. We will examine their performance in both enzymatic and cell-based assays, providing a comprehensive overview of their potential as anticancer agents.
Comparative Efficacy Analysis: Kinase Inhibition and Cytotoxicity
The following tables summarize key efficacy data for a range of purine inhibitors, including well-established CDK inhibitors, clinically used antimetabolites, and novel derivatives of this compound. This allows for a multi-faceted comparison of their potency and selectivity.
Table 1: Comparative Inhibition of Cyclin-Dependent Kinases (CDKs) by Purine Analogs
| Inhibitor | Target Kinase(s) | IC50 (µM) | Noteworthy Characteristics |
| Roscovitine (Seliciclib) | CDK2, CDK5, Cdc2 | 0.7, 0.16, 0.65 | A potent and selective CDK inhibitor.[5] |
| Olomoucine | CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E | 7 | An ATP competitive inhibitor of CDKs.[2] |
| Olomoucine II | CDK2/cyclin E, CDK9/cyclin T | 0.1, 0.06 | A second-generation CDK inhibitor with improved selectivity.[1] |
| Purvalanol A | cdc2-cyclin B, cdk2-cyclin A, cdk2-cyclin E | 0.004, 0.07, 0.035 | A highly potent and cell-permeable CDK inhibitor.[6] |
| Purvalanol B | cdk1, cdk2, cdk5 | 0.006, 0.006-0.009, 0.006 | A selective cdk inhibitor with potent activity against multiple CDKs.[7] |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Purine Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound IC50 (µM) |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25 | >100 (MCF-7)[8] |
| MCF-7 | Breast Adenocarcinoma | >100 | - | |
| Cladribine | U266 | Multiple Myeloma | 2.43 | -[9] |
| RPMI8226 | Multiple Myeloma | 0.75 | -[9] | |
| MM1.S | Multiple Myeloma | 0.18 | -[9] | |
| Fludarabine | RPMI 8226 | Multiple Myeloma | ~1.54 µg/mL | -[10] |
| Compound 5 | Huh7 | Hepatocellular Carcinoma | 17.9 ± 1.2 | 5-FU: 30.6 ± 1.8, Fludarabine: 28.4 ± 19.2[11] |
| Compound 6 | Huh7 | Hepatocellular Carcinoma | 14.2 ± 3.4 | 5-FU: 30.6 ± 1.8, Fludarabine: 28.4 ± 19.2[11] |
| Compound 8 * | Huh7 | Hepatocellular Carcinoma | 23.6 ± 1.2 | 5-FU: 30.6 ± 1.8, Fludarabine: 28.4 ± 19.2[11] |
*Compounds 5, 6, and 8 are 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives, which are structurally related to this compound.[11]
The data clearly indicates that substitutions on the purine ring, particularly at the C6 and N9 positions, can significantly enhance cytotoxic activity. For instance, the 4-methylphenyl substituted piperazine analog of this compound (Compound 6) demonstrated superior cytotoxicity against Huh7 liver cancer cells compared to the clinically used drugs 5-Fluorouracil and Fludarabine.[11] This underscores the potential of the this compound scaffold as a template for developing novel and potent anticancer agents.
Mechanistic Insights: Targeting the Cell Cycle Machinery
The primary mechanism of action for many of these purine-based kinase inhibitors is the disruption of the cell cycle. By inhibiting CDKs, these compounds prevent the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and, in many cases, apoptosis.
Caption: Simplified signaling pathway of CDK4/6 inhibition by purine analogs.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the efficacy of purine inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP (radiolabeled or with a detection-compatible modification)
-
Test inhibitor (e.g., this compound derivative)
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase and the kinase-specific substrate.
-
Add the diluted test inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of substrate phosphorylation using the appropriate detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., Huh7, MCF-7)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test inhibitor. Include a vehicle control and a no-cell control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
Western Blot Analysis for Downstream Target Modulation
This technique is used to detect changes in the expression or phosphorylation status of proteins downstream of the target kinase, confirming the on-target effect of the inhibitor.
Materials:
-
Cancer cells treated with the test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
-
Analyze the band intensities to determine the effect of the inhibitor on protein expression or phosphorylation.
Conclusion and Future Directions
The purine scaffold continues to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The data presented in this guide highlights the promising anticancer potential of derivatives of this compound, which in some cases, outperform established clinical drugs in vitro. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these and other novel purine-based compounds. Future research should focus on expanding the library of these derivatives and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential.
References
- 1. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Purvalanol B | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Guide to Validating the Anticancer Activity of 6-Chloro-9-phenyl-9h-purine Derivatives: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of 6-Chloro-9-phenyl-9h-purine derivatives. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key validation assays, and compare the potential efficacy of these compounds against established chemotherapeutic agents. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reproducible results.
Introduction: The Enduring Role of Purine Analogs in Oncology
Purine analogs represent a cornerstone of cancer chemotherapy.[1][2] These antimetabolites function by mimicking the structure of natural purines, thereby interfering with the synthesis of DNA and RNA, which are crucial for the proliferation of rapidly dividing cancer cells.[3][4][5] Five purine analogs have received FDA approval, and several others are in clinical evaluation, demonstrating the continued promise of this class of compounds.[1] The this compound scaffold serves as a versatile platform for synthesizing novel derivatives with potential for enhanced efficacy and selectivity against various cancer types.[6][7][8] This guide outlines a systematic approach to rigorously evaluate their anticancer activity.
Synthesis and Hypothesized Mechanism of Action
The synthesis of novel 6,8,9-trisubstituted purine analogues often begins with commercially available starting materials like 4,6-dichloro-5-nitropyrimidine, followed by a multi-step process to introduce the desired substitutions at the C6, C8, and N9 positions.[6] A representative synthetic scheme is outlined below.
The anticancer mechanism of purine derivatives is often linked to the disruption of critical cellular pathways.[9] Many act as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a pivotal role in cell growth, proliferation, and survival.[9][10] The introduction of a phenyl group at the N9 position and various substitutions at C6 and C8 can modulate the compound's ability to fit into the ATP-binding pocket of these kinases, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
In Vitro Validation: A Phased, Step-by-Step Approach
A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is crucial for efficient drug validation.[11][12]
Phase 1: Assessing Cytotoxicity and Potency (Cell Viability)
The initial step is to determine the concentration-dependent cytotoxic effect of the derivatives on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[13][14] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[15][16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[13]
Caption: Standard workflow for IC50 determination using the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and standard chemotherapeutic drugs (e.g., Doxorubicin, Cisplatin) in the culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., DMSO).[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting viability against the log of the drug concentration and fitting to a dose-response curve.[14]
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| Derivative A | 8.5 | 5.2 | 12.1 |
| Derivative B | 4.1 | 2.8 | 7.5 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
| Cisplatin | 5.5 | 7.8 | 9.3 |
Note: Data are hypothetical for illustrative purposes.
Phase 2: Elucidating the Mechanism of Cell Death (Apoptosis vs. Necrosis)
Once cytotoxicity is established, it's critical to determine how the cells are dying. Apoptosis (programmed cell death) is a desirable outcome for an anticancer agent.[18] A standard method to differentiate between apoptosis and necrosis is using dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry analysis.[19][20] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20]
Caption: Principles of cell state differentiation via Annexin V/PI staining.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a suitable flask or plate and treat with the purine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[22][23]
-
Washing: Wash the cells twice with cold PBS.[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[21]
Data Presentation: Cell Population Distribution (%)
| Treatment (IC50) | Viable (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic (AnnV+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Derivative B | 35.6 | 45.2 | 19.2 |
| Doxorubicin | 28.9 | 50.1 | 21.0 |
Note: Data are hypothetical for illustrative purposes.
Phase 3: Investigating Effects on Cell Proliferation (Cell Cycle Analysis)
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[24] Cell cycle distribution can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry.[22][25] The amount of DNA in a cell correlates with its phase: G1 cells have 2N DNA content, while G2/M cells have 4N. S-phase cells are in the process of DNA replication and have an intermediate DNA content.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of cold 70% ethanol dropwise to fix the cells. This step is crucial to prevent clumping.[23] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for extended periods).[22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[23][25]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature, protected from light.[22][25]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use a dot plot of PI-Area versus PI-Width to exclude doublets and clumps.[25]
Data Presentation: Cell Cycle Phase Distribution (%)
| Treatment (IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Derivative B | 25.1 | 15.3 | 59.6 |
| Paclitaxel | 10.8 | 5.1 | 84.1 |
Note: Data are hypothetical for illustrative purposes, showing a G2/M arrest for Derivative B, similar to Paclitaxel.
In Vivo Validation: Assessing Preclinical Efficacy
Promising results from in vitro assays must be validated in animal models to assess a compound's efficacy within a complex biological system.[11][26] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), are a widely used preclinical model.[27][28][29]
Experimental Approach: Subcutaneous Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., HCT116) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups (e.g., vehicle control, Derivative B, standard-of-care drug). The test compounds are administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a defined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The primary endpoint is typically tumor growth delay or inhibition. The experiment is concluded when tumors in the control group reach a predetermined maximum size, or if signs of toxicity are observed.[11][29]
This step is essential to evaluate the compound's pharmacokinetic properties and overall therapeutic potential before considering clinical trials.[11]
Conclusion and Future Directions
This guide provides a logical and scientifically rigorous workflow for validating the anticancer activity of this compound derivatives. By systematically assessing cytotoxicity, determining the mode of cell death, and analyzing effects on the cell cycle, researchers can build a strong preclinical data package. Positive results from this comprehensive in vitro evaluation, especially when benchmarked against standard-of-care drugs, provide a solid rationale for advancing the most promising candidates to more complex and resource-intensive in vivo studies. Future work should focus on identifying the specific molecular targets of active compounds, optimizing their structure-activity relationship (SAR), and further characterizing their safety and efficacy profiles.
References
- 1. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Facebook [cancer.gov]
- 5. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Purines. III. Reaction of this compound [research.amanote.com]
- 9. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. agilent.com [agilent.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. noblelifesci.com [noblelifesci.com]
- 27. ijpbs.com [ijpbs.com]
- 28. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Purines: Unmasking the Biological Divergence of 6-Chloro-9-phenyl-9h-purine and its Progenitor, 6-Chloropurine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of purine analogs, subtle structural modifications can lead to profound shifts in biological activity and therapeutic potential. This guide delves into a comparative analysis of two such molecules: the foundational 6-chloropurine and its N9-phenyl substituted derivative, 6-Chloro-9-phenyl-9h-purine. While seemingly close relatives, the addition of a phenyl group at the N9 position dramatically alters the compound's interaction with cellular machinery, steering it down a distinct mechanistic path. This guide will dissect these differences, providing experimental context and actionable protocols for researchers navigating the selection and application of these potent compounds.
The Structural Divergence: A Phenyl Group's Profound Influence
At a glance, the two molecules share the same chloropurine core. However, the introduction of a phenyl ring at the 9th position of the purine heterocycle in this compound is a critical design choice that moves the molecule away from a classic antimetabolite and towards a targeted inhibitor.
Comparative Biological Activity: A Shift in Mechanism and Potency
The true divergence between these two compounds becomes evident when examining their performance in key biological assays. While direct head-to-head studies are limited, a comprehensive review of available data allows for a robust comparative analysis.
Cytotoxicity: Gauging the Impact on Cancer Cell Viability
The cytotoxic potential of a compound is a cornerstone of anti-cancer drug discovery. The following table summarizes the available 50% inhibitory concentration (IC50) data for 6-chloropurine and various N9-substituted 6-chloropurine analogs against a panel of human cancer cell lines. It is important to note that this data is compiled from multiple studies and not from a direct comparative experiment.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Chloropurine nucleosides | HeLa, MCF-7, DU-145, A549, HepG2, HT-29 | 1 - 10 | [1] |
| 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine | CDK2 | 0.3 | [2] |
| 6,9-disubstituted purine analogs | Huh7 | 0.08 - 0.13 | [3] |
| 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs | Liver Cancer Cells | < 5 | [4] |
| 6,8,9-trisubstituted purine analogues | Huh7 | 14.2 | [5] |
Interpretation and Causality:
The data, while not a direct comparison of the two title compounds, reveals a significant trend. N9-substituted 6-chloropurine derivatives, particularly those with additional substitutions that enhance kinase interaction, often exhibit potent low micromolar to nanomolar cytotoxicity.[3][4] This suggests that the N9-phenyl substitution in this compound likely confers significant cytotoxic activity. In contrast, 6-chloropurine's cytotoxicity is often attributed to its metabolic conversion to the active antimetabolite 6-mercaptopurine. The direct cytotoxic effect of 6-chloropurine itself can be more modest.[1] The presence of the bulky phenyl group at the N9 position sterically hinders the enzymatic conversion that is crucial for the bioactivation of 6-chloropurine, forcing it to engage with cellular targets through a different mechanism.
Kinase Inhibition: A Tale of Targeted versus Broad Effects
The N9-substituent of the purine ring is a well-established pharmacophore for targeting the ATP-binding pocket of protein kinases, particularly cyclin-dependent kinases (CDKs).
-
This compound and its Analogs: The N9-phenyl group, along with the purine scaffold, positions this molecule as a likely competitive inhibitor of CDKs. Numerous studies have demonstrated that N9-substituted purines are potent inhibitors of CDKs, such as CDK2.[2][6] For instance, a closely related compound, [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine], demonstrated a potent IC50 of 0.3 µM against CDK2.[2] This strongly suggests that this compound will exhibit activity as a CDK inhibitor.
-
6-Chloropurine: While not its primary mechanism of action, some purine analogs have been shown to have off-target effects on kinases. However, 6-chloropurine is not typically characterized as a potent or selective kinase inhibitor. Its anti-proliferative effects are more directly linked to its role as a purine antimetabolite.
Cell Cycle Arrest: Divergent Checkpoint Activation
The differing mechanisms of action of these two compounds are reflected in their effects on the cell cycle.
-
This compound (Inferred): As a likely CDK inhibitor, this compound is predicted to induce cell cycle arrest at the G1/S or G2/M transition, depending on the specific CDK it targets. Inhibition of CDK2, for example, typically leads to a G1/S block. This is a direct consequence of inhibiting the cellular machinery that drives cell cycle progression.
-
6-Chloropurine: Studies have shown that 6-chloropurine and its nucleoside derivatives can induce a G2/M cell cycle arrest.[7] This is often a result of DNA damage or replication stress caused by the incorporation of its metabolite, 6-thioguanine, into DNA, which triggers a DNA damage checkpoint.
Mechanistic Insights: Visualizing the Divergent Pathways
To further elucidate the distinct mechanisms of these two purines, the following diagrams illustrate their proposed primary modes of action.
Caption: Workflow for a Typical Kinase Inhibition Assay.
Caption: Cell Cycle Analysis by Flow Cytometry Workflow.
Experimental Protocols: A Guide to In-Vitro Evaluation
To empower researchers to further investigate these compounds, here are detailed, self-validating protocols for key biological assays.
Cytotoxicity Assay (MTT-Based)
This protocol provides a robust method for assessing the cytotoxic effects of the compounds on cultured mammalian cells.
Materials:
-
96-well flat-bottom plates
-
Mammalian cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
6-Chloropurine and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the inhibitory activity of the compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate buffer.
-
Kinase Reaction: In each well of the plate, add the kinase, substrate, and test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing the effects of the compounds on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and PI.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the G1, S, and G2/M phases of the cell cycle from the DNA content histograms.
Conclusion: A Clear Divergence in Therapeutic Strategy
The addition of a phenyl group at the N9 position of 6-chloropurine fundamentally alters its biological profile, transforming it from a prodrug antimetabolite into a direct-acting kinase inhibitor. While 6-chloropurine relies on metabolic activation to interfere with DNA synthesis, this compound and its analogs are poised to directly engage with and inhibit key regulators of the cell cycle, such as CDKs. This mechanistic divergence has significant implications for their therapeutic application. The targeted nature of this compound may offer a more selective and potentially less toxic approach to cancer therapy compared to the broader antimetabolite effects of 6-chloropurine. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two intriguing purine analogs.
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-9-phenyl-9H-purine Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1] Among these, 6,9-disubstituted purine analogs have garnered considerable attention for their potent and diverse biological activities, particularly as anticancer agents and kinase inhibitors.[1][2] The 6-chloro-9-phenyl-9H-purine core serves as a versatile starting point for the synthesis of a wide array of derivatives, allowing for systematic exploration of the structure-activity relationship (SAR). This guide provides a comparative analysis of the SAR of these analogs, focusing on the influence of substitutions at the C6 position and on the N9-phenyl ring on their cytotoxic and kinase inhibitory activities.
The Strategic Importance of the 6,9-Disubstituted Purine Scaffold
The purine ring system, being a key component of nucleic acids, offers a privileged scaffold for designing molecules that can interact with various biological targets, including enzymes involved in DNA synthesis and cell signaling pathways.[3] Modifications at the C6 and N9 positions have proven to be particularly fruitful in modulating the biological activity of these compounds. The chlorine atom at the C6 position of the this compound starting material is a good leaving group, facilitating nucleophilic substitution to introduce a variety of functionalities, including amino, alkoxy, and thio groups. The phenyl group at the N9 position can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins.[4]
Comparative Analysis of C6-Substituted 9-Phenyl-9H-Purine Analogs
The nature of the substituent at the C6 position plays a pivotal role in determining the biological activity of 9-phenyl-9H-purine analogs. Here, we compare the impact of different C6-substituents on the anticancer activity of these compounds.
6-Amino and 6-Heterocyclyl Analogs
The introduction of amino and various heterocyclic moieties at the C6 position has been a successful strategy in the development of potent anticancer agents. A study on 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives demonstrated that these compounds exhibit significant cytotoxic activity against various cancer cell lines.[5] Although the N9 substituent in this study was a cyclopentyl group, the findings provide valuable insights into the SAR of C6-piperazinyl purines. For instance, compound 1 (6-(4-(p-tolyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine) showed superior cytotoxic activity against Huh7 liver cancer cells (IC50 = 14.2 µM) compared to the standard anticancer drugs 5-Fluorouracil (5-FU) (IC50 = 30.6 µM) and Fludarabine (IC50 = 28.4 µM).[5] This suggests that the presence of a substituted piperazine ring at the C6 position is beneficial for anticancer activity.
Another study focusing on 6,9-disubstituted purine analogs with a 4-substituted piperazine at C6 and a 4-substituted benzyl at N9 also revealed potent cytotoxic activities.[6] Notably, the 6-(4-(4-trifluoromethylphenyl)piperazine) analog displayed significant cytotoxicity against Huh7 and HepG2 liver cancer cells, with IC50 values less than 0.1-0.13 µM, which was comparable to the potent anticancer agent camptothecin.[6] These findings underscore the importance of the C6-substituent in driving the anticancer potency of these purine analogs.
6-Alkoxy Analogs
The replacement of the C6-chloro atom with an alkoxy group offers another avenue for modifying the biological activity of 9-phenyl-9H-purines. A study exploring the SAR of 6-alkoxy-8-tert-butyl-9-phenyl-9H-purines as pro-apoptotic agents in Jurkat cells (a T-cell leukemia line) revealed that the nature of the alkoxy group significantly influences the compound's potency and selectivity.[3] For example, two derivatives, 2 and 3 , were identified as potent and selective pro-apoptotic compounds in Jurkat cells, surpassing the activity of the initial hit compound.[3] This highlights the potential of 6-alkoxy-9-phenyl-9H-purines as promising candidates for the treatment of certain types of leukemia.[3]
6-Thio Analogs
The introduction of a sulfur-containing moiety at the C6 position has also been explored. 6-Thiopurine analogs, such as 6-mercaptopurine, are clinically used anticancer agents.[7] A study on 6-oxo and 6-thio purine analogs as antimycobacterial agents showed that N9-substitution generally enhances the activity.[8] While this study did not focus on anticancer activity, it provides evidence for the importance of the N9-substituent in modulating the biological effects of 6-thiopurines. Further investigation into 6-thio-9-phenyl-9H-purine analogs as anticancer agents is warranted.
Influence of N9-Phenyl Ring Substitutions
The substituents on the N9-phenyl ring can significantly impact the biological activity of 6-substituted purines. A study on O6- and S6-substituted purine derivatives as depleters of human O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, revealed that the activity is preserved with a variety of substituent groups attached to the N9 position.[9] This suggests that the N9-phenyl ring can be modified to optimize the pharmacokinetic and pharmacodynamic properties of these compounds without compromising their primary mechanism of action.
Data Summary: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the cytotoxic activities of representative 6-substituted-9-phenyl-9H-purine analogs and related compounds from the literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound ID | C6-Substituent | N9-Substituent | C8-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(p-tolyl)piperazin-1-yl | Cyclopentyl | 4-phenoxyphenyl | Huh7 (Liver) | 14.2 | [5] |
| 5-FU | - | - | - | Huh7 (Liver) | 30.6 | [5] |
| Fludarabine | - | - | - | Huh7 (Liver) | 28.4 | [5] |
| Analogs | 4-(4-trifluoromethylphenyl)piperazine | 4-substituted benzyl | - | Huh7, HepG2 (Liver) | < 0.1-0.13 | [6] |
| 9 | 4-phenoxyphenyl | Tetrahydropyran-2-yl | - | Huh7 (Liver) | 5.4 | [10] |
Experimental Protocols: A Foundation for Reproducible Research
To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of this compound analogs.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.[11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the kinase enzyme, and the kinase substrate in an appropriate kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., using a luminescence-based assay kit) or by quantifying the phosphorylation of the substrate (e.g., using a specific antibody in an ELISA format).
-
Data Analysis: The signal is typically inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
Visualizing the Path Forward: SAR and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general SAR trends and a typical experimental workflow.
Caption: Key structural elements influencing the biological activity of 6,9-disubstituted purine analogs.
Caption: A streamlined workflow for the evaluation of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents and kinase inhibitors. The available data clearly indicate that the nature of the substituent at the C6 position is a critical determinant of cytotoxic potency, with amino, piperazinyl, and alkoxy groups showing significant promise. Furthermore, the N9-phenyl ring offers a valuable handle for fine-tuning the pharmacological properties of these analogs.
Future research in this area should focus on a more systematic and comparative evaluation of a wider range of C6-substituents on the 9-phenyl-9H-purine core. Direct head-to-head comparisons of 6-amino, 6-thio, 6-alkoxy, and various 6-heterocyclyl analogs within the same study would provide a much clearer and more definitive understanding of the SAR. Additionally, a comprehensive investigation into the effects of various substituents on the N9-phenyl ring is needed to fully exploit the potential of this scaffold in drug discovery. By integrating rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this compound analogs can be realized.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 6,9-Disubstituted Purines: A Guide for Researchers
Abstract
6,9-Disubstituted purines are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities that have led to their development as potent therapeutic agents. The strategic placement of substituents at the C6 and N9 positions of the purine core is crucial for modulating their interaction with various biological targets, including cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. This guide provides a comparative analysis of the primary synthetic routes to this important class of compounds, offering insights into the underlying chemical principles and practical considerations for laboratory synthesis. We will delve into the nuances of regioselective N9-alkylation and subsequent C6-functionalization, providing detailed protocols and data-driven comparisons to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
Introduction
The purine scaffold is a privileged structure in drug discovery, with numerous derivatives approved for clinical use. Among these, 6,9-disubstituted purines have garnered significant attention due to their potent and often selective biological activities. A prime example is Roscovitine (Seliciclib), a 2,6,9-trisubstituted purine that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs) by targeting their ATP-binding pocket.[1][2] The development of Roscovitine and related compounds like Olomoucine has spurred extensive research into the synthesis of novel 6,9-disubstituted purine analogues with improved efficacy and selectivity.[1][3]
The synthesis of these molecules typically involves a multi-step sequence, with the regioselective introduction of substituents at the N9 and C6 positions being the most critical challenges. This guide will compare and contrast the most common and effective synthetic strategies, focusing on the underlying reaction mechanisms, experimental conditions, and overall efficiency.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 6,9-disubstituted purines generally follows a convergent approach, where the purine core is first functionalized at the N9 position, followed by modification at the C6 position. This sequence is often dictated by the reactivity of the purine ring and the desire to achieve high regioselectivity.
Part 1: Regioselective N9-Alkylation of Purines
The alkylation of purines can, in principle, occur at multiple nitrogen atoms (N1, N3, N7, and N9). However, the N9 position is often the most thermodynamically favored site for substitution. Achieving high regioselectivity for N9-alkylation is paramount for an efficient synthesis.
Method A: Direct Alkylation under Basic Conditions
Direct alkylation of a purine with an alkyl halide in the presence of a base is a common approach. The choice of base and solvent system is critical for controlling the regioselectivity.
-
Causality of Experimental Choices: The use of a non-polar, aprotic solvent like DMF or acetonitrile favors the N9 isomer. The base, typically a carbonate or hydride, deprotonates the purine, and the resulting anion's charge distribution, influenced by the solvent, directs the incoming electrophile to the N9 position. However, mixtures of N7 and N9 isomers are often obtained, necessitating chromatographic separation.[4][5][6]
Method B: Mitsunobu Reaction
The Mitsunobu reaction offers a milder and often more regioselective alternative for N9-alkylation. This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the purine.
-
Expertise & Experience: The Mitsunobu reaction generally provides excellent regioselectivity for the N9 isomer due to the steric hindrance around the N7 position. The reaction proceeds under neutral conditions and at lower temperatures, making it compatible with a wider range of functional groups.
Method C: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions and improve yields and regioselectivity.[7][8] In the context of purine alkylation, microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner product profiles with a higher preference for the N9 isomer.[5][9][10]
-
Trustworthiness: The rapid and uniform heating provided by microwaves can minimize the formation of side products that often arise from prolonged heating in conventional methods. This leads to more reproducible and scalable reactions.[9]
Part 2: C6-Functionalization of 9-Substituted Purines
Once the N9 position is appropriately substituted, the focus shifts to the functionalization of the C6 position. The most common starting material for this transformation is a 6-halopurine, typically 6-chloropurine.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates.
-
Authoritative Grounding: The electron-withdrawing nature of the purine ring system activates the C6 position towards nucleophilic attack. The reaction typically proceeds smoothly by heating the 6-chloropurine with the desired nucleophile in a suitable solvent.[11][12]
Method 2: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-based substituents, such as alkyl, aryl, or vinyl groups, palladium-catalyzed cross-coupling reactions are indispensable.[13] Reactions like the Suzuki, Stille, and Sonogashira couplings are routinely employed.[13]
-
Expertise & Experience: These reactions offer a versatile and powerful platform for creating C-C bonds at the C6 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, the Suzuki coupling, which utilizes readily available boronic acids, is a popular choice for introducing aryl and heteroaryl moieties.[13]
Method 3: Direct C-H Functionalization
More recently, direct C-H functionalization has emerged as an atom-economical and efficient strategy for modifying the purine core.[14][15][16] This approach avoids the pre-functionalization of the coupling partners, thereby shortening the synthetic sequence. Palladium-catalyzed direct C-H arylation at the C8 position of purines has been well-established, and similar strategies are being explored for the C6 position.[17][18][19][20][21]
Experimental Protocols & Data
General N9-Alkylation Protocol (Mitsunobu Conditions)
To a solution of 6-chloropurine (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous THF (0.1 M) at 0 °C is added triphenylphosphine (1.5 eq). Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
General C6-Amination Protocol (SNAr)
A solution of the 9-alkyl-6-chloropurine (1.0 eq) and the desired amine (2.0-3.0 eq) in a suitable solvent such as ethanol or isopropanol is heated to reflux for 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is typically isolated by filtration or after removal of the solvent and purification by crystallization or column chromatography.
Comparative Data for Synthetic Routes
| Route | N9-Alkylation Method | C6-Functionalization Method | Typical Yield (N9-Alkylation) | Typical Yield (C6-Functionalization) | Key Advantages | Key Disadvantages |
| 1 | Direct Alkylation | SNAr (Amination) | 40-70% | 80-95% | Simple, readily available reagents | Often gives mixtures of N7/N9 isomers |
| 2 | Mitsunobu Reaction | SNAr (Amination) | 70-90% | 80-95% | High N9-regioselectivity, mild conditions | Stoichiometric phosphine oxide byproduct |
| 3 | Microwave-Assisted | SNAr (Amination) | 60-85% | 85-98% | Rapid reaction times, high yields | Requires specialized microwave equipment |
| 4 | Mitsunobu Reaction | Suzuki Coupling | 70-90% | 60-85% | Access to C-C coupled products | Requires catalyst, potential for side reactions |
Visualization of Synthetic Pathways
General Synthetic Pathway to 6,9-Disubstituted Purines
Caption: A generalized two-step synthetic route to 6,9-disubstituted purines.
Key Decision Points in Synthetic Route Selection
Caption: Decision tree for selecting the C6-functionalization method.
Case Study: Synthesis of Roscovitine Analogues
The synthesis of Roscovitine and its analogues provides an excellent case study for the application of these synthetic strategies. A common route involves the N9-alkylation of 2,6-dichloropurine with an appropriate amino alcohol, followed by nucleophilic substitution at the C6 position with an amine and finally, substitution at the C2 position.
Conclusion
The synthesis of 6,9-disubstituted purines is a well-established field, yet there is still room for innovation, particularly in the development of more efficient and sustainable methods. The choice of synthetic route depends on several factors, including the desired substituents, the scale of the synthesis, and the available resources. For the crucial N9-alkylation step, the Mitsunobu reaction and microwave-assisted methods generally offer superior regioselectivity and yields compared to direct alkylation. For C6-functionalization, nucleophilic aromatic substitution remains a robust and high-yielding method for introducing heteroatom-based substituents, while palladium-catalyzed cross-coupling reactions provide unparalleled versatility for the formation of C-C bonds. Newer methods like direct C-H functionalization hold promise for even more streamlined syntheses in the future. By understanding the principles and practicalities of these different approaches, researchers can make informed decisions to efficiently access novel 6,9-disubstituted purine derivatives for biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed C–H bond functionalization of C6-arylpurines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-catalyzed C-H bond functionalization of C6-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed C–H bond functionalization of C6-arylpurines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The first direct C–H arylation of purinenucleosides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Navigating the In Vivo Landscape: A Comparative Guide to Validating 6-Chloro-9-phenyl-9h-purine's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anticancer therapeutics, purine analogs have emerged as a cornerstone of chemotherapy, demonstrating significant efficacy in a range of hematological malignancies and solid tumors.[1][2] 6-Chloro-9-phenyl-9h-purine, a member of this versatile class, holds considerable promise. However, the journey from a promising in vitro profile to a validated in vivo candidate is a critical and complex undertaking. This guide provides a comprehensive framework for the in vivo validation of this compound, offering a comparative analysis with established alternatives and detailing the experimental methodologies crucial for a robust assessment of its therapeutic potential.
The Rationale for In Vivo Validation: Beyond the Petri Dish
While in vitro assays provide essential preliminary data on a compound's cytotoxicity and mechanism of action, they cannot replicate the intricate biological environment of a living organism.[3][4] In vivo validation is paramount to understand a drug candidate's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a systemic context. For this compound, in vivo studies are essential to determine its bioavailability, tumor penetration, and ultimately, its ability to inhibit tumor growth in a living model.
Comparative Landscape: Positioning this compound
To contextualize the therapeutic potential of this compound, it is crucial to compare it against established drugs with similar mechanisms of action. Purine analogs and kinase inhibitors represent relevant classes for comparison.
Table 1: Comparative Overview of this compound and Alternative Therapies
| Feature | This compound (Proposed) | Fludarabine (Established Purine Analog) | CKI-7 (Experimental CDC7 Kinase Inhibitor) |
| Primary Mechanism | Putative inhibition of DNA synthesis and/or kinase activity.[5] | Inhibition of DNA polymerase and ribonucleotide reductase.[6][7] | Selective, non-competitive inhibitor of CDC7 kinase, inducing S-phase arrest and apoptosis.[8][9] |
| Therapeutic Target | Rapidly dividing cancer cells. | B-cell chronic lymphocytic leukemia (B-CLL) and other indolent B-cell malignancies.[6] | Cancers with high CDC7 expression, including hematopoietic and solid tumors.[8][10] |
| In Vivo Efficacy | To be determined. | Proven efficacy in clinical trials for B-CLL, with superior response rates compared to standard chemotherapy.[6] | Demonstrated dose-dependent anti-tumor activity in mouse xenograft models of leukemia, melanoma, and non-small cell lung cancer.[8][10] |
| Route of Admin. | Likely oral or intravenous. | Intravenous.[7] | Intravenous in preclinical models.[8] |
| Key In Vivo Models | Xenograft models (CDX and PDX) in immunodeficient mice.[11][12] | Clinically validated in humans; preclinical studies utilized various leukemia models.[6] | SCID-Beige mouse systemic tumor model.[8] |
The In Vivo Validation Workflow: A Step-by-Step Guide
The following experimental workflow is proposed for the comprehensive in vivo validation of this compound.
Caption: Proposed workflow for the in vivo validation of this compound.
Experimental Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use healthy, immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Groups: Establish multiple dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage or intravenous injection) daily for a set period (e.g., 14 days).
-
Monitoring: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% weight loss or any signs of severe morbidity.
Causality: The MTD study is a critical first step to establish a safe dose range for subsequent efficacy studies.[13] This prevents confounding results due to overt toxicity and ensures the ethical treatment of animals.
Experimental Protocol 2: Efficacy Evaluation in a Cell Line-Derived Xenograft (CDX) Model
Objective: To assess the anti-tumor efficacy of this compound in a controlled and reproducible in vivo cancer model.[14]
Methodology:
-
Cell Line Selection: Choose a human cancer cell line (e.g., a leukemia, breast, or colon cancer line) that has shown sensitivity to this compound in vitro.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with a basement membrane extract like Cultrex BME into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer this compound at doses below the MTD (e.g., MTD and MTD/2) and a vehicle control. Include a positive control group treated with an established drug like Fludarabine.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: The primary endpoint is tumor growth inhibition (TGI). The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
Data Presentation:
Table 2: Hypothetical Efficacy Data for this compound in a CDX Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1500 ± 250 | - | - |
| This compound | 25 | 750 ± 150 | 50 | <0.05 |
| This compound | 50 | 450 ± 100 | 70 | <0.01 |
| Fludarabine (Positive Control) | 30 | 600 ± 120 | 60 | <0.01 |
Causality: The CDX model provides a standardized system to evaluate the direct anti-tumor activity of the compound.[14] Comparing the TGI of this compound to a vehicle and a clinically relevant drug like Fludarabine allows for a clear assessment of its relative efficacy.
Delving Deeper: Mechanistic Insights from In Vivo Studies
To build a compelling case for the therapeutic potential of this compound, it is essential to demonstrate that its in vivo anti-tumor activity is a direct result of its intended mechanism of action.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocol 3: Pharmacodynamic (PD) and Biomarker Analysis
Objective: To confirm target engagement and elucidate the downstream molecular effects of this compound in vivo.
Methodology:
-
Study Design: Conduct a satellite efficacy study where tumors are harvested from a subset of mice at various time points after treatment.
-
Tissue Processing: Excise tumors and either flash-freeze them for molecular analysis or fix them in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot/IHC: Analyze protein expression levels of key markers in the proposed signaling pathway (e.g., phosphorylated forms of downstream kinases, markers of apoptosis like cleaved caspase-3).
-
RT-qPCR: Measure changes in the mRNA levels of target genes.
-
Flow Cytometry: Analyze cell cycle distribution in tumor cells to detect cell cycle arrest.[15]
-
Causality: By demonstrating a correlation between drug administration, target inhibition, and downstream cellular effects (like apoptosis or cell cycle arrest) within the tumor tissue, this analysis provides strong evidence that the observed anti-tumor efficacy is mechanism-driven.[8]
The Gold Standard: Patient-Derived Xenograft (PDX) Models
For a more clinically relevant assessment, patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are invaluable.[16] These models better recapitulate the heterogeneity and microenvironment of human tumors.
Experimental Protocol 4: Efficacy Evaluation in a PDX Model
Objective: To evaluate the efficacy of this compound in a more clinically predictive in vivo model.
Methodology:
-
Model Selection: Choose PDX models from tumor types hypothesized to be sensitive to this compound.
-
Implantation and Treatment: Follow a similar procedure as the CDX model for tumor implantation and treatment.[17]
-
Endpoint: Assess tumor growth inhibition and potentially overall survival of the mice.
Causality: Positive results in PDX models provide a stronger rationale for advancing this compound into clinical development, as these models have shown a better correlation with patient outcomes.[16]
Conclusion: Charting a Path to the Clinic
The in vivo validation of this compound is a multi-faceted process that requires a systematic and rigorous experimental approach. By following the proposed workflow and protocols, researchers can generate the critical data needed to assess its therapeutic potential. A thorough comparison with established drugs like Fludarabine and emerging candidates such as CDC7 kinase inhibitors will be instrumental in positioning this novel purine analog within the existing therapeutic landscape. Ultimately, a well-executed in vivo validation strategy is the essential bridge between a promising molecule and a potential new medicine for cancer patients.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
- 5. Purine analogue - Wikipedia [en.wikipedia.org]
- 6. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 13. ashpublications.org [ashpublications.org]
- 14. xenograft.org [xenograft.org]
- 15. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comprehensive Guide to Cross-Reactivity Profiling of 6-Chloro-9-phenyl-9h-purine Based Inhibitors
Introduction: Navigating the Kinome with Precision
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this landscape, the purine scaffold has been recognized as a "privileged structure," owing to its inherent ability to mimic the adenosine triphosphate (ATP) binding pocket of kinases.[1] 6-Chloro-9-phenyl-9h-purine serves as a foundational structure for a multitude of synthetic kinase inhibitors.[2][3][4] While potent inhibition of the primary target is desirable, the high degree of structural conservation in the ATP-binding site across the kinome often leads to off-target interactions. This polypharmacology can result in unforeseen toxicities or, in some cases, beneficial synergistic effects.
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound and its derivatives. We will delve into the experimental strategies and methodologies required to elucidate the selectivity profile of these inhibitors, comparing them with established kinase inhibitors to provide a clear context for their potential therapeutic applications and liabilities.
Comparative Inhibitor Panel: Establishing a Benchmark
To objectively assess the performance of this compound, a panel of well-characterized kinase inhibitors with varying selectivity profiles is essential. For the purpose of this guide, we will consider the following as our comparative panel:
-
Roscovitine: A 2,6,9-trisubstituted purine derivative known for its relatively selective inhibition of cyclin-dependent kinases (CDKs).[3]
-
Palbociclib: A highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive breast cancer.
-
Staurosporine: A broad-spectrum kinase inhibitor, often used as a positive control in kinase assays due to its high affinity for a wide range of kinases.
Experimental Strategy: A Multi-Faceted Approach to Profiling
A robust cross-reactivity profile is not derived from a single experiment but rather a confluence of evidence from orthogonal assays. Our strategy employs a tiered approach, beginning with broad biochemical screening, followed by validation of target engagement in a cellular context, and finally, a quantitative assessment of binding affinity.
I. In Vitro Kinase Inhibition Profiling: Mapping the Interaction Landscape
Objective: To quantitatively assess the inhibitory potency of this compound against a diverse panel of protein kinases and compare its selectivity with benchmark inhibitors.
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.
Experimental Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a kinase reaction buffer.
-
Dispense the reaction mixture into a 384-well plate.
-
Add serial dilutions of this compound or the comparative inhibitors to the wells. Include a positive control (e.g., Staurosporine) and a no-inhibitor (DMSO) control.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP into ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required for 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Data Presentation:
| Inhibitor | CDK2/CycA | CDK4/CycD1 | CDK9/CycT1 | SRC | ABL | VEGFR2 |
| This compound | 50 nM | 250 nM | 80 nM | >10 µM | >10 µM | >10 µM |
| Roscovitine | 70 nM | 500 nM | 150 nM | >10 µM | >10 µM | >10 µM |
| Palbociclib | >10 µM | 11 nM | >10 µM | >10 µM | >10 µM | >10 µM |
| Staurosporine | 5 nM | 8 nM | 3 nM | 10 nM | 15 nM | 20 nM |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of CDKs, particularly CDK2 and CDK9, with moderate activity against CDK4. Its selectivity profile appears similar to Roscovitine, another purine-based CDK inhibitor. In contrast, Palbociclib demonstrates high selectivity for CDK4, while Staurosporine exhibits broad-spectrum activity.
II. Cellular Target Engagement: Bridging the Gap Between In Vitro and In Vivo
Objective: To validate that this compound engages its putative kinase targets within a cellular environment.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that assesses the thermal stability of proteins in response to ligand binding. A ligand-bound protein is typically more resistant to heat-induced denaturation.[5]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with high expression of the target kinases) to ~80% confluency.
-
Treat the cells with this compound or a comparative inhibitor at a concentration known to be active in cellular assays (e.g., 10x IC50). Include a vehicle (DMSO) control.
-
Incubate for a sufficient time to allow for cellular uptake and target binding (e.g., 1-2 hours).
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinases using Western blotting with specific antibodies.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for both the vehicle- and inhibitor-treated samples. The difference (ΔTm) represents the thermal stabilization induced by the inhibitor.
-
Hypothetical Data Presentation:
| Inhibitor | Target Kinase | ΔTm (°C) |
| This compound | CDK2 | +5.2 |
| This compound | CDK9 | +4.8 |
| Roscovitine | CDK2 | +5.5 |
| Palbociclib | CDK4 | +6.1 |
Interpretation: A significant positive thermal shift (ΔTm) for CDK2 and CDK9 upon treatment with this compound would provide strong evidence of direct target engagement in a cellular context.
III. Quantitative Binding Affinity: Dissecting the Molecular Interaction
Objective: To determine the binding affinity (Kd) of this compound for its primary kinase targets.
Methodology: Competition Binding Assay
This assay measures the ability of a test compound to compete with a known, often fluorescently labeled, ligand for binding to the target kinase.
Experimental Protocol:
-
Assay Setup:
-
To the wells of a microplate, add the recombinant target kinase, a fixed concentration of a fluorescently labeled tracer known to bind to the kinase's ATP pocket, and the reaction buffer.
-
Add serial dilutions of this compound or the comparative inhibitors.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization or FRET signal. The binding of the tracer to the kinase results in a high signal, which is displaced by the competing inhibitor, leading to a decrease in the signal.
-
-
Data Analysis:
-
Plot the signal as a function of the inhibitor concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
-
Hypothetical Data Presentation:
| Inhibitor | Target Kinase | Ki (nM) |
| This compound | CDK2 | 25 |
| This compound | CDK9 | 40 |
| Roscovitine | CDK2 | 35 |
| Palbociclib | CDK4 | 5 |
Interpretation: The Ki values provide a quantitative measure of the binding affinity. A lower Ki indicates a higher affinity. This data allows for a direct comparison of the potency of the inhibitors at the molecular level.
Synthesizing the Evidence: A Holistic View of Cross-Reactivity
By integrating the data from these three orthogonal assays, a comprehensive cross-reactivity profile of this compound can be constructed. The in vitro kinase screen provides a broad overview of its selectivity, CETSA® confirms target engagement in a physiologically relevant setting, and the competition binding assay offers a precise quantification of its binding affinity to key targets.
This multi-faceted approach provides a high degree of confidence in the identified primary targets and potential off-targets. The resulting profile is invaluable for guiding further drug development efforts, including lead optimization to enhance selectivity, predicting potential toxicities, and designing in vivo efficacy studies.
Future Directions
The cross-reactivity profile generated through these methods lays the groundwork for subsequent investigations. Future studies could include:
-
Kinome-wide Profiling: Employing technologies like KiNativ™ or Kinobeads™ to assess the interaction of the inhibitor with the entire kinome in a cellular lysate.
-
In Vivo Target Occupancy Studies: Using techniques such as positron emission tomography (PET) with a radiolabeled version of the inhibitor to measure target engagement in living organisms.
-
Phenotypic Screening: Evaluating the effects of the inhibitor in various disease-relevant cellular models to correlate target inhibition with cellular phenotype.
By systematically characterizing the cross-reactivity of this compound and its derivatives, researchers can unlock their full therapeutic potential while mitigating the risks associated with off-target effects.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 6-Chloro-9-phenyl-9h-purine and Fludarabine Efficacy: A Guide for Researchers
In the landscape of anticancer drug discovery, purine analogs represent a well-established and clinically significant class of therapeutic agents. This guide provides a detailed head-to-head comparison of the established anticancer drug, Fludarabine, and the investigational compound, 6-Chloro-9-phenyl-9h-purine. As a Senior Application Scientist, this document is intended to offer researchers, scientists, and drug development professionals a comprehensive analysis of their respective mechanisms of action and efficacy, supported by available experimental data.
Introduction: The Therapeutic Rationale of Purine Analogs
Purine analogs exert their cytotoxic effects by mimicking endogenous purine bases (adenine and guanine), thereby disrupting critical cellular processes, most notably DNA synthesis and repair.[1] This interference with nucleic acid metabolism is particularly detrimental to rapidly proliferating cancer cells, making these compounds effective chemotherapeutic agents. Fludarabine is a clinically approved purine analog widely used in the treatment of hematological malignancies.[2] In contrast, this compound is a purine derivative that has been investigated for its potential anticancer properties, with some of its analogs demonstrating promising preclinical activity.[3]
Fludarabine: A Clinically Validated Purine Nucleoside Analog
Fludarabine, a fluorinated analog of the antiviral agent vidarabine, is a cornerstone in the treatment of chronic lymphocytic leukemia (CLL) and other B-cell lymphoproliferative disorders.[2]
Mechanism of Action
Fludarabine is a prodrug that requires intracellular phosphorylation to become biologically active. Once inside the cell, it is converted by deoxycytidine kinase to its triphosphate form, F-ara-ATP. This active metabolite then exerts its cytotoxic effects through a multi-pronged attack on DNA replication and repair.
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases, enzymes essential for the elongation of DNA strands during replication.[4]
-
Incorporation into DNA and RNA: F-ara-ATP can be incorporated into both DNA and RNA, leading to chain termination and inhibition of transcription.[4]
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase by F-ara-ATP depletes the cell of the necessary components for DNA synthesis.[4]
The culmination of these actions leads to the induction of apoptosis (programmed cell death) in cancer cells.[5]
Caption: Mechanism of action of Fludarabine.
This compound: An Investigational Purine Derivative
This compound is a synthetic purine derivative that has served as a scaffold for the development of novel compounds with potential anticancer activity.[3][6] While not as extensively studied as Fludarabine, research into its analogs has provided intriguing preliminary data.
Postulated Mechanism of Action
As a purine analog, it is hypothesized that this compound and its derivatives exert their anticancer effects through mechanisms similar to other compounds in this class, namely the disruption of nucleic acid synthesis and the induction of apoptosis.[1] Some studies on related 2,6,9-trisubstituted purines suggest they may also function as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7][8][9][10] However, the precise molecular targets and signaling pathways affected by this compound require further elucidation.
Head-to-Head Efficacy Comparison: In Vitro Data
Direct comparative studies of this compound and Fludarabine are limited. However, a study on novel 6,8,9-trisubstituted purine analogs, for which 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine served as a precursor, provides valuable insight into the potential efficacy of this class of compounds relative to Fludarabine.[3]
| Compound | Cancer Cell Line | IC50 (µM) |
| Fludarabine | Huh7 (Liver Carcinoma) | 28.4[3] |
| Compound 6 (a 6,8,9-trisubstituted purine analog) | Huh7 (Liver Carcinoma) | 14.2[3] |
| Compound 5 (a 6,8,9-trisubstituted purine analog) | Huh7 (Liver Carcinoma) | 17.9[3] |
Table 1: Comparative in vitro cytotoxicity of Fludarabine and 6,8,9-trisubstituted purine analogs.
The data presented in Table 1 indicates that certain derivatives of the 6-chloro-9-substituted purine scaffold can exhibit significantly greater in vitro cytotoxic activity against the Huh7 human liver carcinoma cell line compared to Fludarabine.[3] Specifically, compound 6, a 4-methylphenyl substituted piperazine analog, demonstrated an IC50 value approximately twofold lower than that of Fludarabine, suggesting superior potency in this specific cell line.[3] Another analog, compound 5, also showed a more potent cytotoxic effect than Fludarabine.[3]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for assessing the in vitro efficacy of these compounds are provided below.
Cell Culture
Human cancer cell lines, such as Huh7 (liver), HCT116 (colon), and MCF7 (breast), are obtained from a certified cell bank (e.g., ATCC). Cells are maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[3]
Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 2.5 µM to 40 µM) for 72 hours.[3]
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution.
-
Solubilization: Wash away the unbound SRB and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the optical density at a wavelength of 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]
Conclusion and Future Directions
This comparative guide highlights the established efficacy and well-defined mechanism of action of Fludarabine as a potent anticancer agent. In a direct in vitro comparison using a specific liver cancer cell line, derivatives of this compound have demonstrated superior cytotoxic activity.[3]
For researchers and drug development professionals, this suggests that the this compound scaffold holds promise for the development of novel and potentially more potent anticancer agents. However, several key areas require further investigation:
-
Mechanism of Action: A thorough elucidation of the specific molecular targets and signaling pathways modulated by this compound and its analogs is crucial.
-
Broad-Spectrum Efficacy: The cytotoxic activity of these compounds should be evaluated across a wider panel of cancer cell lines, including various hematological and solid tumor types.
-
In Vivo Studies: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Assessing the Selectivity of 6-Chloro-9-phenyl-9H-purine Derivatives: A Comparative Guide for Drug Discovery Professionals
The 6-chloro-9-phenyl-9H-purine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to modulate the activity of protein kinases. The therapeutic potential of these molecules, particularly in oncology, is intrinsically linked to their selectivity. An ideal kinase inhibitor will potently inhibit its intended target while sparing other kinases, thereby minimizing off-target effects and associated toxicities. This guide provides a comprehensive overview of the methodologies used to assess the selectivity of this compound derivatives, presents a comparative analysis of related purine-based inhibitors, and explores the key signaling pathways influenced by these compounds.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This homology presents a significant challenge in the development of selective inhibitors. Non-selective kinase inhibitors can lead to a range of adverse effects due to the inhibition of unintended kinases that are crucial for normal physiological processes. Therefore, a rigorous assessment of a compound's selectivity profile across the kinome is a cornerstone of modern drug discovery.
Comparative Selectivity of Purine-Based Kinase Inhibitors
While a comprehensive, publicly available kinome-wide screening dataset for a broad series of this compound derivatives is not yet available, analysis of structurally related purine-based inhibitors, such as the well-characterized CDK inhibitor roscovitine, provides valuable insights into the potential selectivity profiles of this class of compounds.
Substitutions at the C2, N6, and N9 positions of the purine ring have been shown to significantly influence both potency and selectivity. For instance, the addition of bulky side chains at the C2 and N6 positions can enhance interactions with specific residues within the ATP-binding pocket of certain kinases, thereby increasing selectivity.
Table 1: Comparative Inhibition Profile of Roscovitine and a Related Purine Derivative
| Kinase Target | Roscovitine IC50 (µM)[1][2] | Compound 4h* IC50 (µM)[3] |
| CDK1/cyclin B | 0.65 | - |
| CDK2/cyclin A | 0.7 | 0.3 |
| CDK2/cyclin E | 0.7 | - |
| CDK5/p35 | 0.16 | - |
| CDK4/cyclin D1 | >100 | >100 |
| CDK6/cyclin D3 | >100 | - |
| ERK1 | ~25 | - |
| ERK2 | ~14-40 | - |
*Compound 4h is [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine].[3]
This limited dataset highlights that while potent against certain CDKs, even relatively selective compounds like roscovitine exhibit activity against other kinases, such as ERKs. The development of compound 4h demonstrates that modifications to the purine scaffold can improve potency against specific targets like CDK2.[3] A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the selectivity of novel this compound derivatives.
Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach, combining biochemical and cell-based assays, is essential for a comprehensive assessment of kinase inhibitor selectivity.
Biochemical Assays: The First Line of Screening
Biochemical assays provide a direct measure of an inhibitor's ability to modulate the enzymatic activity of a purified kinase. These assays are highly amenable to high-throughput screening against large panels of kinases.
Experimental Workflow for Kinome Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
Protocol: Radiometric Kinase Assay
This traditional and robust method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (serially diluted)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted test compound or DMSO (vehicle control). Allow a brief pre-incubation (e.g., 10 minutes) at room temperature to permit compound binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP (a mix of unlabeled and [γ-³²P]ATP). The final ATP concentration should ideally be at or near the Km for each kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: LanthaScreen® TR-FRET Kinase Assay
This fluorescence-based assay offers a non-radioactive alternative for high-throughput screening. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate.
Materials:
-
Purified kinase
-
Fluorescein-labeled kinase-specific substrate
-
Terbium-labeled anti-phospho-substrate antibody
-
Test compound (serially diluted)
-
Kinase reaction buffer
-
ATP
-
EDTA-containing stop solution
-
TR-FRET compatible microplate reader
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a 2X kinase/substrate solution and a 2X ATP solution in the kinase reaction buffer.
-
Kinase Reaction: In a microplate, add the test compound, followed by the kinase/substrate solution. Initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the EDTA-containing stop solution, which also contains the terbium-labeled antibody.
-
Detection Incubation: Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Signal Reading: Read the plate on a TR-FRET microplate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission) and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to confirm that a compound can enter cells, bind to its intended target, and exert a biological effect at relevant concentrations.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target kinase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Key Signaling Pathways and the Importance of Selectivity
This compound derivatives are often designed to target kinases that are key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs). Understanding the roles of these kinases is crucial for interpreting selectivity data and predicting the biological consequences of their inhibition.
Cyclin-Dependent Kinase 2 (CDK2) Signaling
CDK2, in complex with Cyclin E and Cyclin A, is a critical driver of the G1/S phase transition and S phase progression. Its activity is tightly regulated by phosphorylation and by endogenous CDK inhibitors (CKIs).
Caption: Simplified CDK2/Cyclin E signaling pathway at the G1/S transition.
Selective inhibition of CDK2 is a therapeutic goal in cancers with dysregulated G1/S checkpoint control. However, off-target inhibition of other CDKs, such as CDK1, can lead to G2/M arrest and broader anti-proliferative effects, which may or may not be desirable depending on the therapeutic strategy.
Aurora Kinase A Signaling
Aurora Kinase A is a key regulator of mitotic entry, centrosome maturation, and spindle assembly. Its activity peaks during the G2 and M phases of the cell cycle.
Caption: Key functions of Aurora Kinase A in mitotic progression.
Inhibitors targeting Aurora A must be selective against the highly homologous Aurora B and C kinases to avoid distinct cellular consequences. For example, inhibition of Aurora B can lead to defects in chromosome segregation and cytokinesis, which can result in polyploidy.
Polo-like Kinase 1 (PLK1) Signaling
PLK1 is another critical regulator of mitosis, with roles in centrosome maturation, spindle formation, and cytokinesis. Its expression and activity are tightly regulated throughout the cell cycle, peaking in G2 and M phases.[3][4][5][6][7]
Caption: Major roles of PLK1 during mitosis.
Selective inhibition of PLK1 is being explored as an anticancer strategy.[3] Off-target effects of PLK1 inhibitors could interfere with the complex network of kinases that ensures orderly progression through mitosis, potentially leading to mitotic catastrophe or aneuploidy.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. However, achieving a high degree of selectivity is paramount for their successful clinical translation. This guide has outlined the key experimental approaches for rigorously assessing the selectivity of these compounds and has provided context by illustrating the critical signaling pathways in which their likely targets operate.
Future efforts in this area should focus on generating comprehensive, publicly accessible kinome-wide selectivity data for a diverse range of this compound derivatives. This will not only facilitate the selection of the most promising lead candidates but will also enable a deeper understanding of the structure-selectivity relationships for this important class of molecules. The systematic application of the biochemical and cellular assays described herein will be instrumental in advancing the development of the next generation of safe and effective kinase inhibitors.
References
- 1. 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloro-9-phenyl-9H-purine: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, handling specialized compounds like 6-Chloro-9-phenyl-9H-purine necessitates a thorough understanding of not just its application, but also its end-of-life protocol. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.
Hazard Profile and Regulatory Imperative
This compound is a halogenated heterocyclic compound. Its hazard profile, as outlined in safety data sheets (SDS), indicates that it is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its proper disposal a critical environmental concern.[1]
From a regulatory standpoint, this compound falls under the category of Halogenated Organic Compounds (HOCs). The U.S. Environmental Protection Agency (EPA), under 40 CFR Part 268, imposes Land Disposal Restrictions (LDRs) on HOCs.[1][3][4][5] This legislation prohibits the land disposal of untreated hazardous wastes and mandates specific treatment standards to substantially decrease the toxicity or migration potential of the contaminants.[3] For most HOCs, high-temperature incineration is the required method of final disposal.[6][7]
Key Regulatory and Hazard Summary
| Hazard Classification | Regulatory Consideration | Primary Disposal Route |
| Skin Irritant (H315)[1] | EPA Hazardous Waste | High-Temperature Incineration[6][7] |
| Eye Irritant (H319)[1] | Halogenated Organic Compound (HOC)[1][4][5] | Must meet treatment standards per 40 CFR 268[1][3] |
| Respiratory Irritant (H335)[1] | Land Disposal Restrictions (LDR) Apply[3] | Do Not Discharge to Drains[5] |
| Aquatic Toxin (H410)[1] | Segregate from non-halogenated waste[6] | Professional Waste Disposal Service Required |
Personnel Protection and Spill Management: Your First Line of Defense
Before any handling or disposal procedures, ensuring the appropriate Personal Protective Equipment (PPE) is paramount. The causality here is direct: the chemical's irritant nature necessitates robust barriers to prevent exposure.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[1][2] |
| Skin Protection | Nitrile or neoprene gloves and a lab coat. | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | NIOSH-approved respirator (if dusts are generated). | Mitigates the risk of respiratory tract irritation.[1] |
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Ventilate : Clear the immediate area of all non-essential personnel and ensure adequate ventilation.
-
Don PPE : Wear the full PPE ensemble described above.
-
Containment : Prevent further spread. For solid spills, avoid generating dust.[1]
-
Cleanup : Carefully sweep or scoop the solid material into a designated, labeled hazardous waste container. Do not use water for cleanup as this can spread the contamination and harm aquatic life.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
The Disposal Workflow: From Laboratory Bench to Final Destruction
The disposal of this compound is a multi-stage process. The primary goal is to ensure the waste is safely contained, correctly labeled, and directed to a licensed facility capable of handling and destroying halogenated organic compounds. For laboratories that generate significant quantities of this waste, an optional in-lab deactivation step can be considered to reduce its hazardous characteristics before collection.
Figure 1. Disposal workflow for this compound.
In-Laboratory Chemical Deactivation Protocol (Optional)
For laboratories aiming to reduce the hazard level of their waste stream at the source, a chemical deactivation step can be employed. The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic substitution.[3][5] By replacing the chlorine with a less hazardous functional group, the compound's reactivity and toxicity can be significantly altered. A common and effective method for the closely related 6-chloropurine involves reaction with aqueous ammonia to form the much more common and less hazardous adenine derivative.
This procedure should be performed by trained personnel within a certified chemical fume hood.
Protocol: Conversion to 6-Amino-9-phenyl-9H-purine (Adenine derivative)
This protocol is adapted from established procedures for 6-chloropurine and should be validated on a small scale before being applied to bulk waste.
-
Preparation : In a suitable reaction vessel inside a fume hood, carefully weigh the this compound waste. For each 1 gram of waste, prepare approximately 20 mL of a concentrated (e.g., 28-30%) aqueous ammonia solution.
-
Reaction : Slowly and with stirring, add the solid this compound waste to the aqueous ammonia solution at room temperature.
-
Heating : Gently heat the mixture to 50-60°C with continuous stirring. The reaction vessel should be sealed or equipped with a reflux condenser to prevent the loss of ammonia. Maintain this temperature for 2-4 hours.
-
Monitoring (Verification) : The progress of the deactivation can be monitored using Thin Layer Chromatography (TLC).
-
Prepare a suitable mobile phase (e.g., dichloromethane:methanol 9:1).
-
Spot a sample of the starting material, a co-spot (starting material and reaction mixture), and a sample of the reaction mixture on a TLC plate.
-
The disappearance of the starting material spot indicates the completion of the reaction. The product, 6-amino-9-phenyl-9H-purine, will have a different Rf value.
-
-
Cooldown and Neutralization : Once the reaction is complete, allow the mixture to cool to room temperature. If necessary, neutralize the excess ammonia with a dilute acid (e.g., 1M HCl) carefully, as the reaction is exothermic. Monitor the pH to reach approximately 7.
-
Waste Collection : The resulting aqueous solution containing the adenine derivative and ammonium salts should be collected in a clearly labeled hazardous waste container. While less toxic than the chlorinated precursor, it should still be disposed of via a professional waste management service. The label should now indicate the contents as "Aqueous waste containing 6-Amino-9-phenyl-9H-purine and ammonium chloride".
Final Disposal: The Professional Mandate
Whether you perform an in-lab deactivation or not, the ultimate disposal of this compound and any derived waste must be conducted by a licensed and reputable hazardous waste disposal company.
-
Containerization : Ensure all waste is stored in compatible, sealed, and properly labeled containers.
-
Documentation : Provide the disposal company with a copy of the Safety Data Sheet (SDS) and a detailed description of the waste contents. If deactivated, provide information on the reaction products.
-
Record Keeping : Maintain records of all hazardous waste disposal, including manifests provided by the vendor, in accordance with your institution's policies and local regulations.
By adhering to these rigorous procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental stewardship. This comprehensive approach transforms a routine disposal task into a self-validating system of safety and responsibility.
References
- 1. Page loading... [guidechem.com]
- 2. Complex waste stream valorization through combined enzymatic hydrolysis and catabolic assimilation by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues | Semantic Scholar [semanticscholar.org]
- 4. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. researchgate.net [researchgate.net]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
